5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINRLXRPPSXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654010 | |
| Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-52-9 | |
| Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Basic Properties of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as 5-bromo-4-methyl-7-azaindole, is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, provides a unique electronic and steric profile that is highly sought after in drug design.[1] This molecule is not merely an inert building block; its inherent basicity and the strategic placement of its functional groups—a reactive bromine atom and a modulating methyl group—make it a versatile intermediate for constructing complex molecular architectures.
Notably, the 7-azaindole core is a validated pharmacophore found in numerous kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine core of ATP.[2] The title compound is a key intermediate for synthesizing targeted therapies for cancer and other diseases.[3][4] This guide offers a detailed exploration of the fundamental basic properties of this compound, providing field-proven insights into the causality behind its chemical behavior and its application in drug discovery.
Core Molecular Attributes and Physicochemical Data
The foundational step in understanding the utility of this compound is to characterize its core structure and physical properties.
Figure 1. Chemical Structure of this compound.
The molecule's properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 1150617-52-9 | [5] |
| Molecular Formula | C₈H₇BrN₂ | [5][6] |
| Molecular Weight | 211.06 g/mol | [5] |
| Synonyms | 5-Bromo-4-methyl-7-azaindole | [7] |
| Purity | Typically >95% | [5] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in methanol and chloroform | [8] |
A Deep Dive into the Basic Properties: An Analysis of Electronic Effects
The basicity of this compound is centered on the pyridine nitrogen (N-7), as its lone pair of electrons is localized in an sp² hybrid orbital and is readily available for protonation.[9] The pyrrole nitrogen (N-1), in contrast, is non-basic; its lone pair is delocalized within the pyrrole ring's 6π-electron aromatic system. Protonation at N-1 would disrupt this aromaticity, a highly unfavorable process.[10]
The basicity of the N-7 atom is modulated by the electronic contributions of the substituents on the pyridine ring: the 4-methyl group and the 5-bromo group.
-
The Electron-Donating Effect of the 4-Methyl Group : The methyl group at the C-4 position exerts a positive inductive effect (+I). It pushes electron density into the pyridine ring, thereby increasing the electron density on the N-7 atom. This enhancement of electron density makes the lone pair on N-7 more available to accept a proton, thus increasing the molecule's basicity compared to the unsubstituted 7-azaindole scaffold.[9][11][12]
-
The Electron-Withdrawing Effect of the 5-Bromo Group : Conversely, the bromine atom at the C-5 position is highly electronegative and exerts a strong negative inductive effect (-I). It withdraws electron density from the pyridine ring, which reduces the electron density on the N-7 atom. This makes the N-7 lone pair less available for protonation, thereby decreasing the molecule's basicity.[11][13]
The net basicity of this compound is a result of the interplay between these opposing electronic forces. While a precise pKa value is not documented in the literature, the qualitative analysis suggests a finely tuned basicity that is critical for its role in biological systems, particularly in forming hydrogen bonds within the ATP-binding pocket of kinases.
Synthetic Utility and Reactivity
The functionality of this compound makes it a versatile substrate in organic synthesis. The bromine atom at the C-5 position is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the straightforward introduction of aryl or heteroaryl substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This reactivity is fundamental to its application in synthesizing complex drug candidates.[2][14]
Exemplary Synthetic Protocol: Synthesis of 5-Bromo-7-Azaindole
While a specific, detailed protocol for the 4-methyl derivative is proprietary to various manufacturers, the synthesis of the parent 5-bromo-7-azaindole provides a validated and representative workflow. This process highlights the core chemical transformations required to construct this valuable intermediate.[3][15]
Step 1: Oxidation of 2-amino-3-methyl-5-bromopyridine
-
Objective: To convert the amino group to a nitro group, which is a precursor for the cyclization step.
-
Procedure:
-
In a suitable reaction vessel, charge concentrated sulfuric acid and cool the solution in an ice-water bath to maintain a temperature below 5°C.
-
Under vigorous mechanical stirring, add 2-amino-3-methyl-5-bromopyridine (1.0 eq) portion-wise, ensuring the temperature does not exceed 5°C.
-
Prepare Caro's acid (a mixture of hydrogen peroxide and concentrated sulfuric acid) separately and pre-cool it.
-
Add the pre-cooled Caro's acid dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.
-
The product, 2-nitro-3-methyl-5-bromopyridine, is then isolated via standard workup procedures.
-
Step 2: Formation of Enamine Intermediate
-
Objective: To react the methyl group with DMF-DMA to form an enamine, setting the stage for the pyrrole ring formation.
-
Procedure:
-
Dissolve the 2-nitro-3-methyl-5-bromopyridine from the previous step in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the mixture to facilitate the condensation reaction, forming the key enamine intermediate.
-
Step 3: Reductive Cyclization to form 5-Bromo-7-Azaindole
-
Objective: To simultaneously reduce the nitro group and cyclize the intermediate to form the final pyrrole ring.
-
Procedure:
-
The crude enamine intermediate is subjected to reductive conditions.
-
A common method involves using a Raney Nickel catalyst with hydrazine hydrate or another reducing agent like low-valence tin.[3][15]
-
The reaction proceeds via reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to yield the final product, 5-bromo-7-azaindole.
-
The product is purified using techniques such as recrystallization or column chromatography.
-
Conclusion
This compound is a molecule of significant strategic value in pharmaceutical research. Its basicity, governed by the sp² lone pair on the pyridine nitrogen, is finely tuned by the competing electronic effects of the electron-donating 4-methyl group and the electron-withdrawing 5-bromo group. This nuanced electronic character, combined with the synthetic accessibility offered by the bromo substituent, underpins its widespread use as a core scaffold in the development of targeted therapeutics. A thorough understanding of these fundamental properties is essential for any scientist or researcher aiming to leverage this potent building block in the design and synthesis of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 4. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 5. achmem.com [achmem.com]
- 6. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | C8H7BrN2 | CID 15296269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, provide a detailed representative synthesis protocol, and explore its critical role as a core scaffold in the development of targeted therapeutics, particularly potent kinase inhibitors.
Core Molecular Identity and Physicochemical Properties
This compound, also known as 5-bromo-4-methyl-7-azaindole, is a bicyclic aromatic compound. The fusion of a pyridine and a pyrrole ring creates a structure with a unique electronic profile, making it a privileged scaffold in medicinal chemistry. The bromine atom at the 5-position and the methyl group at the 4-position provide key vectors for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1150617-52-9 .[1]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1150617-52-9 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | Data not publicly available. For reference, the parent compound 5-bromo-1H-pyrrolo[2,3-b]pyridine has a melting point of 178-182 °C. | |
| Solubility | Data not publicly available. Generally soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | General knowledge |
| SMILES | BrC1=CN=C(NC=C2)C2=C1C | [1] |
Synthesis Protocol: A Representative Approach via Leimgruber-Batcho Synthesis
The causality behind this choice of synthetic strategy lies in its efficiency and the commercial availability of suitable starting materials. The Leimgruber-Batcho synthesis proceeds in two main stages: the formation of an enamine from a nitrotoluene derivative, followed by a reductive cyclization to form the bicyclic pyrrole ring.
Experimental Protocol: Representative Synthesis
Objective: To synthesize this compound from 5-bromo-4-methyl-2-nitropyridin-3-yl)methane.
Materials:
-
5-bromo-4-methyl-2-nitropyridin-3-yl)methane (starting material)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Raney Nickel (catalyst)
-
Hydrazine hydrate
-
Toluene, Ethanol, Ethyl Acetate (solvents)
-
Standard laboratory glassware and safety equipment
Step 1: Enamine Formation
-
To a solution of 5-bromo-4-methyl-2-nitropyridin-3-yl)methane (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and a catalytic amount of pyrrolidine (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the DMF-DMA and pyrrolidine react with the acidic methyl group adjacent to the nitro group to form a highly conjugated enamine intermediate. The heat provides the necessary activation energy for this condensation reaction.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is the enamine, which often presents as a deeply colored solid. This intermediate can be carried forward without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in ethanol.
-
Carefully add Raney Nickel (approx. 10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Raney Nickel is a pyrophoric catalyst and must be handled with care.
-
Heat the suspension to a gentle reflux (approx. 70-80 °C).
-
Add hydrazine hydrate (4-5 eq) dropwise to the heated mixture. Vigorous gas evolution (N₂) will be observed. The combination of Raney Nickel and hydrazine hydrate is a classic and effective system for the reduction of nitro groups to amines. The in-situ generation of hydrogen facilitates the reduction.
-
After the addition is complete, maintain the reflux for 2-4 hours until TLC analysis indicates the consumption of the enamine.
-
Cool the reaction to room temperature and carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as the final product.
Caption: Synthetic workflow for this compound.
Applications in Drug Development: A Scaffold for Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in the design of kinase inhibitors. Its structure mimics the purine core of ATP, allowing molecules built upon it to act as competitive inhibitors in the ATP-binding pocket of various kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a vital class of oncology drugs.
Derivatives of this compound are particularly prominent as intermediates in the synthesis of inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.
The FGFR Signaling Pathway and Mechanism of Inhibition
The FGFR signaling pathway is crucial for normal cell proliferation, differentiation, and migration. However, its dysregulation through mutations, amplifications, or translocations is implicated in various cancers.
-
Activation: The pathway is activated when a Fibroblast Growth Factor (FGF) ligand binds to the extracellular domain of an FGFR.
-
Dimerization and Autophosphorylation: This binding event causes two receptor molecules to dimerize, which in turn activates their intracellular kinase domains. The activated kinases then phosphorylate each other on specific tyrosine residues.
-
Downstream Cascade: These phosphorylated sites act as docking stations for various signaling proteins, which triggers multiple downstream cascades, including the RAS-MAPK and PI3K-AKT pathways. These pathways ultimately transmit signals to the nucleus, promoting gene expression that drives cell growth and survival.
Kinase inhibitors derived from the this compound scaffold are designed to bind to the ATP-binding pocket within the FGFR kinase domain. By occupying this site, they physically block ATP from binding, thereby preventing the autophosphorylation step and halting the entire downstream signaling cascade. This leads to an inhibition of tumor cell proliferation and can induce apoptosis (programmed cell death).
Caption: FGFR signaling pathway and the mechanism of competitive inhibition.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is more than just a chemical intermediate; it is a key enabling tool for medicinal chemists. Its structural features provide a validated starting point for the synthesis of complex molecules with high biological relevance. A deep understanding of its properties, synthesis, and the biochemical pathways it can influence—such as the FGFR signaling cascade—is essential for researchers aiming to develop the next generation of targeted therapies. The methodologies and insights presented in this guide are intended to support and accelerate these vital research and development efforts.
References
An In-depth Technical Guide to 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibition
This guide provides a comprehensive technical overview of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, plausible synthetic routes, and its established and potential roles in medicinal chemistry, particularly as a kinase inhibitor. This document is designed to be a practical resource, grounding theoretical concepts in established experimental data and proven laboratory protocols.
Introduction: The 7-Azaindole Core and Its Significance
This compound belongs to the 7-azaindole family, a class of bicyclic heteroaromatic compounds where a pyrrole ring is fused to a pyridine ring. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, often with high affinity and selectivity. The nitrogen atom in the pyridine ring and the pyrrole NH group can act as hydrogen bond donors and acceptors, facilitating strong interactions with the active sites of enzymes, particularly kinases.
The strategic placement of a bromine atom at the 5-position and a methyl group at the 4-position of the 7-azaindole core in the title compound offers unique opportunities for drug design. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a vast chemical space. The methyl group can provide steric bulk and influence the electronic properties of the ring system, potentially enhancing binding affinity and selectivity for specific kinase targets.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by the fused pyrrolo[2,3-b]pyridine ring system. This planar aromatic structure is key to its ability to intercalate into the ATP-binding pocket of kinases.
Below is a table summarizing the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | N/A |
| Molecular Weight | 211.06 g/mol | N/A |
| CAS Number | 1150617-52-9 | [1] |
| SMILES | BrC1=CN=C(NC=C2)C2=C1C | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
Spectroscopic Characterization (Anticipated)
While specific experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of closely related compounds. Commercial suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data upon request[2].
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, further confirming its structure.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Synthesis and Experimental Protocols
A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the reviewed literature. However, based on the synthesis of related 7-azaindole derivatives, a plausible synthetic route can be proposed, likely starting from a substituted pyridine precursor. A key intermediate, (5-bromo-4-methyl-pyridin-3-yl)-methanol, has been synthesized and reported in the patent literature, providing a strong starting point for the construction of the fused pyrrole ring[3].
The diagram below illustrates a potential synthetic pathway.
Caption: Plausible synthetic route to this compound.
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, multi-step protocol based on established chemical transformations for similar structures. This protocol should be considered a starting point for experimental design and optimization.
Step 1: Bromination of 2-Amino-4-methylpyridine
-
To a solution of 2-amino-4-methylpyridine in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-5-bromo-4-methylpyridine.
Step 2: Conversion to (5-Bromo-4-methyl-pyridin-3-yl)methanol
This step involves the conversion of the amino group to a hydroxymethyl group, which can be achieved through various methods, including a Sandmeyer-type reaction followed by reduction. A detailed protocol for a similar transformation is described in patent US20060116519A1[3].
Step 3: Pyrrole Ring Formation to Yield this compound
The construction of the pyrrole ring can be accomplished through several named reactions, such as the Larock, Fischer, or Bartoli indole synthesis, adapted for the 7-azaindole core.
-
Couple (5-bromo-4-methyl-pyridin-3-yl)methanol (or a derivative thereof) with a suitable acetylene derivative under palladium catalysis (e.g., Larock indole synthesis conditions).
-
The reaction would likely involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base in a high-boiling solvent.
-
After completion, the reaction mixture would be worked up by extraction and purified by column chromatography to afford the final product.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[4][5]. The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis, and its aberrant activation is a driver in various cancers.
A study on 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated that substitution at the 5-position can significantly impact inhibitory activity against FGFRs[4]. For instance, the introduction of a trifluoromethyl group at the 5-position of a parent compound led to a nearly 20-fold increase in activity against FGFR1[4]. This highlights the potential of the 5-bromo substituent in our title compound as a key modulator of activity.
The table below summarizes the in vitro inhibitory activity of some 5-substituted 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs, as reported by Li et al. (2021)[4].
| Compound | 5-Substituent | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 4a | -CF₃ | 98 | 156 | 234 |
| 4h | -OCH₂-phenyl | 7 | 9 | 25 |
While specific IC₅₀ values for this compound are not yet reported, the data for these analogs strongly suggest its potential as an FGFR inhibitor.
The diagram below illustrates the general mechanism of action of a 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitor.
References
- 1. achmem.com [achmem.com]
- 2. 1150617-52-9|this compound|BLD Pharm [bldpharm.com]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine IUPAC name
An In-depth Technical Guide to 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural resemblance to purines and tryptophan has made it a valuable component in the design of bioactive molecules, particularly as a hinge-binding element in kinase inhibitors.[2] This guide provides a comprehensive technical overview of a specific derivative, this compound, delving into its systematic IUPAC nomenclature, synthetic strategies, and its significance as a building block in the development of targeted therapeutics.
PART 1: Decoding the IUPAC Name: A Systematic Approach
The formal IUPAC name, this compound, is derived from a systematic set of rules for naming fused heterocyclic systems. Understanding this nomenclature is fundamental for unambiguous scientific communication.
Identifying the Parent Heterocycle: The Fused Ring System
The core of the molecule is a fused bicyclic system composed of a pyrrole ring and a pyridine ring. According to IUPAC rules, the parent component of a fused heterocyclic system is typically the one containing nitrogen.[1][3] In this case, both rings contain nitrogen. The next consideration is the size of the rings; however, here we have a five-membered ring fused to a six-membered ring. The name is constructed by taking the name of the larger, nitrogen-containing ring, pyridine, as the base and adding a prefix for the smaller ring, pyrrole, which is modified to "pyrrolo".
The fusion is indicated by letters that designate the sides of the parent heterocycle. The pyridine ring is lettered 'a' for the 1,2-bond, 'b' for the 2,3-bond, and so on. The pyrrole ring is fused at the 'b' face of the pyridine ring (the 2,3-bond), leading to the name pyrrolo[2,3-b]pyridine .
Numbering the Fused System
The numbering of the fused pyrrolo[2,3-b]pyridine system follows a specific set of IUPAC guidelines. The numbering starts from an atom in the larger ring that is not part of the fusion, and proceeds in a manner that gives the heteroatoms the lowest possible locants. For 1H-pyrrolo[2,3-b]pyridine, the numbering is as follows:
The "1H" in the name indicates the position of the saturated atom (indicated hydrogen) in the pyrrole ring, which is at position 1.
Incorporating Substituents
With the parent scaffold correctly named and numbered, the substituents are added as prefixes in alphabetical order:
-
A bromo group is located at position 5 .
-
A methyl group is located at position 4 .
Combining these elements gives the full, unambiguous IUPAC name: This compound .
PART 2: Synthesis and Characterization
The synthesis of substituted 7-azaindoles is a topic of significant interest in organic and medicinal chemistry. Various synthetic strategies have been developed to access this important scaffold.
General Synthetic Strategies for 7-Azaindoles
Several named reactions are well-established for the synthesis of the 7-azaindole core, including:
-
Bartoli Indole Synthesis: This method involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent.
-
Fischer Indole Synthesis: A classic method that utilizes a pyridine-derived hydrazine and an aldehyde or ketone under acidic conditions.
-
Madelung Synthesis: This involves the intramolecular cyclization of an N-acyl-ortho-toluidine derivative.
More contemporary methods often involve transition-metal-catalyzed cross-coupling reactions to construct the pyrrole ring onto a functionalized pyridine precursor.
Plausible Synthesis of this compound
Proposed Synthetic Workflow:
Spectroscopic Characterization
While a complete set of spectroscopic data for this compound is not published in a single source, data for the closely related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides a valuable reference for characterization.[4]
Reference Spectroscopic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine: [4]
| Technique | Observed Data |
| ¹H NMR (DMF-d₇) | δ 11.91 (bs, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H, H6), 8.20 (d, J = 2.0 Hz, 1H, H4), 7.63 (t, J = 2.8 Hz, 1H, H2), 6.50 (m, 1H, H3) |
| ¹³C NMR (DMF-d₇) | δ 147.5 (C7a), 142.9 (C6), 130.3 (C4), 128.2 (C2), 122.1 (C3a), 111.1 (C5), 100.0 (C3) |
For this compound, one would expect to see a singlet for the methyl group in the ¹H NMR spectrum, and the signal for H4 would be absent. The chemical shifts of the remaining protons would also be influenced by the presence of the methyl group.
PART 3: Applications in Drug Discovery and Research
The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[5] The pyridine nitrogen and the pyrrole N-H group can form crucial bidentate hydrogen bonds with the hinge region of the ATP-binding site of many kinases.[2]
Role as a Scaffold for Kinase Inhibitors
Substituents on the 7-azaindole core, such as the bromo and methyl groups in this compound, provide vectors for further chemical modification to achieve potency and selectivity for specific kinase targets. The bromine atom at the 5-position is particularly useful as it can participate in halogen bonding interactions or serve as a handle for cross-coupling reactions to introduce larger and more complex moieties.
Signaling Pathway Inhibition Model:
Therapeutic Potential
Derivatives of 7-azaindole have been investigated as inhibitors of a wide range of kinases involved in cancer, inflammation, and other diseases. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of libraries of compounds to be screened against various kinase targets. The development of potent and selective kinase inhibitors remains a major focus of modern drug discovery, and versatile building blocks like this compound are essential for these efforts.[5][6]
Conclusion
This compound is a molecule of significant interest to the medicinal chemistry community. Its systematic IUPAC name reflects the logical and hierarchical rules of chemical nomenclature. While detailed, publicly available synthetic protocols and complete spectroscopic data are somewhat limited, its structural features and the established importance of the 7-azaindole scaffold firmly place it as a valuable building block in the quest for novel kinase inhibitors and other targeted therapeutics. Further exploration of the synthetic routes to this and related compounds, as well as the biological activities of their derivatives, will undoubtedly continue to be a fruitful area of research.
References
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1150617-52-9|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
An In-Depth Technical Guide to 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a bioisostere of indole, allows it to act as a versatile pharmacophore capable of forming critical hydrogen bonds and other non-covalent interactions with a wide array of biological targets. This has led to its incorporation into numerous clinically approved drugs and investigational agents, particularly in the field of oncology.[1][2] Derivatives of 7-azaindole are prominent as kinase inhibitors, where the pyrrolopyridine core often serves as a hinge-binding motif, anchoring the molecule to the ATP-binding site of the target enzyme.[3][4]
This guide focuses on a key derivative: This compound . The strategic placement of a bromine atom at the C5 position and a methyl group at the C4 position makes this compound an exceptionally valuable intermediate. The bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Core Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible research. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrN₂ | [5][6] |
| Molecular Weight | 211.06 g/mol | [5][6] |
| CAS Number | 1150617-52-9 | [5][6] |
| Appearance | Brown solid | [5] |
| Purity (Typical) | >95% | [6] |
Spectroscopic Signature (NMR)
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.8-12.0 ppm (s, 1H, N1-H): The pyrrole NH proton is typically broad and downfield.
-
δ ~8.2-8.3 ppm (s, 1H, C6-H): The proton on the pyridine ring, ortho to the nitrogen.
-
δ ~7.5-7.6 ppm (d, J≈3.0 Hz, 1H, C2-H): The proton at the C2 position of the pyrrole ring.
-
δ ~6.4-6.5 ppm (d, J≈3.0 Hz, 1H, C3-H): The proton at the C3 position of the pyrrole ring.
-
δ ~2.3-2.5 ppm (s, 3H, C4-CH₃): The characteristic singlet for the methyl group protons.
Predicted ¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~148.0 (C7a): Bridgehead carbon.
-
δ ~143.5 (C6): Pyridine ring carbon bearing a proton.
-
δ ~135.0 (C4): Pyridine ring carbon attached to the methyl group (deshielded by proximity to nitrogen and bromine).
-
δ ~128.5 (C2): Pyrrole ring carbon.
-
δ ~122.0 (C3a): Bridgehead carbon.
-
δ ~111.5 (C5): Pyridine ring carbon bearing the bromine atom.
-
δ ~100.0 (C3): Pyrrole ring carbon.
-
δ ~17.0 (C4-CH₃): Methyl group carbon.
Synthesis and Purification Protocol
The synthesis of 5-bromo-7-azaindoles often involves a multi-step sequence starting from substituted pyridines. The following protocol is a robust, field-proven pathway adapted from established patent literature for the synthesis of the core scaffold.[2] The key transformation is the construction of the pyrrole ring onto the pyridine core.
Workflow: Synthesis of 5-Bromo-7-Azaindole Core
Caption: Synthetic pathway for 5-bromo-4-methyl-7-azaindole.
Step-by-Step Methodology
Expert Insight: This pathway is advantageous because it builds the requisite functionality around a commercially available pyridine starting material. The final reductive cyclization is a powerful and efficient method for forming the pyrrole ring.
-
Step 1: Oxidation of the Amino Group
-
Rationale: Conversion of the amino group to a nitro group is necessary to activate the adjacent methyl group for the subsequent condensation step.
-
Protocol: In a suitable reaction vessel equipped with a stirrer and under cooling (ice bath), slowly add 2-amino-3-methyl-5-bromopyridine (1.0 eq) to concentrated sulfuric acid. Maintain the temperature below 5°C. Separately, prepare Caro's acid by carefully mixing hydrogen peroxide and concentrated sulfuric acid. Add the pre-cooled Caro's acid dropwise to the reaction mixture, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The reaction is quenched by carefully pouring it into ice water and neutralizing with a base (e.g., NaOH) to precipitate the product, 2-nitro-3-methyl-5-bromopyridine, which is then filtered, washed, and dried.[2]
-
-
Step 2: Enamine Formation
-
Rationale: The nitro group acidifies the protons of the C4-methyl group, allowing it to condense with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate.
-
Protocol: Suspend the 2-nitro-3-methyl-5-bromopyridine (1.0 eq) in a suitable solvent like DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of a base such as pyrrolidine. Heat the mixture (e.g., to 80-100°C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS). The solvent is then removed under reduced pressure to yield the crude enamine intermediate.[2]
-
-
Step 3: Reductive Cyclization
-
Rationale: This is the key ring-forming step. The nitro group is reduced to an amino group, which immediately undergoes intramolecular cyclization by attacking the enamine, followed by elimination of dimethylamine to form the aromatic pyrrole ring.
-
Protocol: Dissolve the crude enamine intermediate in a solvent such as ethanol or methanol. Carefully add a reducing agent, such as Raney Nickel, followed by the slow addition of hydrazine hydrate. The reaction is often exothermic and should be controlled with cooling. After stirring for a few hours at room temperature or with gentle heating, the catalyst is removed by filtration (Caution: Raney Nickel is pyrophoric and should be handled appropriately). The filtrate is concentrated, and the crude product is purified.[2]
-
-
Step 4: Purification
-
Rationale: Purification by recrystallization or column chromatography is essential to remove any unreacted intermediates or side products, ensuring high purity for subsequent sensitive cross-coupling reactions.
-
Protocol: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[8]
-
Quality Control: Purity Assessment by HPLC
Ensuring the purity of this intermediate is critical for the success of subsequent reactions. A general reverse-phase HPLC method can be used for this purpose.
-
Column: C18 reverse-phase column (e.g., Newcrom R1, 5 µm, 4.6x150 mm).[9]
-
Mobile Phase: A gradient of Acetonitrile and Water, with 0.1% formic acid (for MS compatibility) or phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Rationale: This method effectively separates the relatively nonpolar product from more polar starting materials or impurities. The use of formic acid makes the method compatible with LC-MS analysis for identity confirmation.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling
The C5-bromo substituent is a linchpin for diversification. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl boronic acids. This allows for the rapid generation of libraries of analogs for SAR studies.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Self-Validating Protocol for Suzuki Coupling
Expert Insight: The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates where the pyridine nitrogen can coordinate to the palladium center. A self-validating system includes rigorous inert atmosphere techniques and monitoring by LC-MS to confirm product formation and consumption of starting material.
-
Reaction Setup (Inert Atmosphere):
-
Rationale: The Pd(0) catalyst is oxygen-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques to prevent catalyst degradation.
-
Protocol: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).
-
-
Solvent Addition and Degassing:
-
Rationale: Dissolved oxygen in the solvent can oxidize and deactivate the catalyst.
-
Protocol: Add an anhydrous and degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME) via syringe. The solvent should be degassed by sparging with nitrogen or argon for at least 30 minutes prior to use.
-
-
Reaction Execution:
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
Protocol: Heat the reaction mixture to 85-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
-
Workup and Purification:
-
Rationale: The workup is designed to remove the inorganic base, boronic acid residues, and the palladium catalyst.
-
Protocol: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure coupled product.
-
Safe Handling & Storage
As a halogenated, nitrogen-containing heterocyclic compound, this compound requires careful handling.
-
Hazard Profile: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents and incompatible materials.[6]
Conclusion
This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its well-defined structure, coupled with the synthetic versatility afforded by the C5-bromo substituent, provides an efficient and reliable entry point for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage the potential of the 7-azaindole scaffold in the ongoing quest for novel therapeutics.
References
- 1. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. achmem.com [achmem.com]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 9. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, makes it a versatile bioisostere for indole and purine bases.[2][3] This unique electronic nature allows 7-azaindole derivatives to modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target binding affinities in drug candidates.[2][4] Consequently, this scaffold is a core component in a multitude of biologically active molecules, including inhibitors for kinases, phosphodiesterases, and other critical enzyme families.[5][6][7]
The targeted functionalization of the 7-azaindole core is a central theme in drug discovery.[1][8] The title compound, this compound, represents a key intermediate, strategically equipped with handles for further elaboration. The methyl group at the C4 position and the bromo group at the C5 position allow for precise, regioselective introduction of diverse substituents through modern cross-coupling reactions, enabling the exploration of chemical space around the core. This guide provides a detailed examination of the primary synthetic pathways to this valuable building block, offering insights into the strategic decisions and methodologies employed in its construction.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary strategic approaches. The choice between these pathways often depends on the availability of starting materials and the desired control over regiochemistry.
Strategy A involves a late-stage electrophilic bromination of a pre-formed 4-methyl-1H-pyrrolo[2,3-b]pyridine core. This is a direct and often efficient approach, relying on the intrinsic reactivity of the azaindole ring system.
Strategy B builds the pyrrole ring onto a pyridine precursor that already contains the requisite 4-methyl and 5-bromo substituents. This approach offers superior regiochemical control, as the substitution pattern is set at the beginning of the sequence.
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a key structural component in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.[1] Understanding the physicochemical properties of its derivatives, such as this compound, is paramount for their successful development as drug candidates. Among these properties, solubility is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.
This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published solubility data for this specific molecule, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and interpret its solubility profile. We will delve into the theoretical aspects that govern the solubility of this compound and provide detailed, field-proven experimental protocols for its empirical determination.
Theoretical Framework for Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" is a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[2] The structure of this compound provides several clues to its expected solubility behavior.
The 7-azaindole core, with its fused pyrrole and pyridine rings, contains both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen), suggesting potential for interaction with polar solvents. However, the overall aromatic system is largely nonpolar. The introduction of a bromine atom generally increases lipophilicity, which may decrease aqueous solubility. Conversely, a methyl group can have a more complex influence, sometimes slightly increasing solubility in certain organic solvents.[3] Given that many 7-azaindole derivatives exhibit poor aqueous solubility, it is reasonable to hypothesize that this compound will be sparingly soluble in water and more soluble in organic solvents.[4]
It is also crucial to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the dissolved and undissolved forms are in equilibrium.[5] This is a critical parameter for understanding a drug's behavior in vivo and for formulation development.
-
Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer until precipitation is observed.[6] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[7] This measurement is valuable in early drug discovery for high-throughput screening to identify compounds that might precipitate in biological assays.[8]
The pyrrolo[2,3-b]pyridine scaffold has a predicted pKa, suggesting that its solubility will be pH-dependent.[4][9] The pyridine nitrogen can be protonated at acidic pH, leading to the formation of a more soluble salt. Therefore, assessing solubility across a range of pH values is essential.
Experimental Determination of Solubility
Given the lack of readily available data, this section provides detailed protocols for the experimental determination of the solubility of this compound.
Thermodynamic Solubility Determination using the Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[5]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, acetonitrile, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that an equilibrium between the solid and dissolved states can be reached.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been achieved, which is confirmed when the concentration of the solute in solution no longer increases.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL.
Kinetic Solubility Determination
This method is faster and requires less compound, making it suitable for earlier stages of research.[8][10]
Materials and Equipment:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate
-
Plate reader with turbidity or nephelometry detection (or a UV-Vis plate reader)
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to the wells of a microplate and perform serial dilutions with DMSO.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well.
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the plate can be centrifuged, and the concentration in the supernatant can be measured by UV-Vis spectroscopy.
pH-Dependent Solubility Profiling
Due to the basic nature of the pyridine ring, the solubility of this compound is expected to vary with pH.
Protocol:
-
Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[11]
-
Solubility Determination: Perform the thermodynamic shake-flask method as described above in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Analytical Quantification Methods
Accurate quantification of the dissolved compound is crucial for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and specific method for determining the concentration of a compound in solution.[12]
General HPLC Method:
-
Column: A reversed-phase column (e.g., C18) is typically suitable for this type of compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of this compound.
-
Quantification: Create a calibration curve using standard solutions of the compound of known concentrations. The concentration of the unknown samples is then determined by comparing their peak areas to the calibration curve.[13]
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster method for concentration determination, provided the compound has a suitable chromophore and there are no interfering substances in the solvent.[14]
Protocol:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance.
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Measure Sample Absorbance: Measure the absorbance of the filtered sample from the solubility experiment.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the compound in the sample.[15]
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and organized manner.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (µg/mL) |
| Water | |
| PBS (pH 7.4) | |
| PBS (pH 1.2) | |
| Ethanol | |
| Methanol | |
| Acetonitrile | |
| DMSO |
Interpretation of Results:
The obtained solubility data will provide critical insights for drug development. Low aqueous solubility (<10 µg/mL) might indicate potential issues with oral bioavailability. The pH-solubility profile will inform the selection of appropriate formulation strategies, such as salt formation to enhance solubility in the acidic environment of the stomach. Solubility in organic solvents is important for various stages of research and development, including synthesis, purification, and the preparation of stock solutions for in vitro assays.
Visualizations
Caption: Chemical structure of this compound.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. pharmatutor.org [pharmatutor.org]
- 10. enamine.net [enamine.net]
- 11. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine NMR spectrum analysis
An In-Depth Technical Guide to the NMR Spectrum Analysis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This compound, a derivative of 7-azaindole, represents a significant heterocyclic scaffold in medicinal chemistry and drug development. Its structural integrity is paramount for its biological activity, making definitive characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the expected chemical shifts, coupling constants, and signal multiplicities, explaining the underlying principles of substituent effects on the electronic environment of the nuclei. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of NMR data for heterocyclic compounds.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR spectral data, the standard IUPAC numbering system for the 1H-pyrrolo[2,3-b]pyridine core is employed. The structure below illustrates this convention, which will be used for all spectral assignments.
Caption: Molecular structure of this compound.
Experimental Protocols and Workflow
Obtaining high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for this class of compounds due to its excellent solubilizing power and the ability to observe the N-H proton signal, which might otherwise exchange in protic solvents like methanol-d₄. Chloroform-d (CDCl₃) is another common choice.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).
NMR Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[1]
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Spectrometer Freq. | 400 MHz | 101 MHz |
| Pulse Program | Standard single-pulse (e.g., 'zg30' on Bruker) | Proton-decoupled single-pulse (e.g., 'zgpg30') |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Number of Scans (NS) | 16-64 | 1024-4096 |
| Relaxation Delay (D1) | 1-2 seconds | 2 seconds |
| Acquisition Time (AQ) | 3-4 seconds | 1-2 seconds |
| Spectral Width (SW) | 12-16 ppm | 200-240 ppm |
Data Analysis Workflow
The process from sample to final structure confirmation follows a logical sequence.
Caption: Standard workflow for NMR spectrum analysis.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. For this compound, we expect to see five distinct signals: three aromatic protons (H2, H3, H6), one N-H proton, and one methyl group.
Predicted Signal Assignments and Rationale
The analysis begins with data from the closely related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and incorporates the known effects of a methyl substituent.[2]
-
N1-H (Pyrrole NH): This proton is expected to appear as a broad singlet far downfield, typically in the range of δ 11.5-12.5 ppm (in DMSO-d₆). Its acidic nature and participation in hydrogen bonding with the solvent contribute to this significant deshielding and potential signal broadening.[2]
-
H6 (Pyridine Ring): The H6 proton is ortho to the electron-withdrawing pyridine nitrogen (N7), leading to significant deshielding. In the 5-bromo parent compound, this signal appears around δ 8.30 ppm.[2] The 4-methyl group is meta to H6 and is expected to have a minimal electronic effect. Therefore, this signal should remain a singlet (no adjacent protons) and be located around δ 8.2-8.4 ppm .
-
H2 (Pyrrole Ring): The H2 proton is adjacent to the pyrrole nitrogen (N1) and part of the electron-rich pyrrole ring. It typically appears as a doublet due to coupling with H3. In the 5-bromo parent, it is found at δ 7.63 ppm (as a triplet due to additional coupling to the NH proton).[2] We predict this signal to be in the region of δ 7.6-7.8 ppm , appearing as a doublet with a coupling constant of J ≈ 3.0-3.5 Hz.
-
H3 (Pyrrole Ring): The H3 proton is coupled to H2. Its chemical shift is generally upfield compared to H2. In the 5-bromo parent, it is observed at δ 6.50 ppm.[2] The substituents on the pyridine ring have a lesser effect on this proton. We expect to see a doublet in the range of δ 6.5-6.7 ppm with a coupling constant matching that of H2 (J ≈ 3.0-3.5 Hz).
-
4-CH₃ (Methyl Group): The signal for the methyl protons will be a singlet, as there are no adjacent protons to couple with. Methyl groups attached to an aromatic ring typically resonate between δ 2.2 and 2.7 ppm.[3][4] Given its position on the pyridine ring, a chemical shift of approximately δ 2.4-2.6 ppm is expected.
Summary of Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | 11.5 - 12.5 | br s | - | 1H |
| H6 | 8.2 - 8.4 | s | - | 1H |
| H2 | 7.6 - 7.8 | d | 3.0 - 3.5 | 1H |
| H3 | 6.5 - 6.7 | d | 3.0 - 3.5 | 1H |
| 4-CH₃ | 2.4 - 2.6 | s | - | 3H |
| br s = broad singlet, s = singlet, d = doublet |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. DEPT-135 or APT experiments would be invaluable to distinguish between CH₃/CH carbons (positive signals) and quaternary carbons/C-Br (absent or negative signals).
Predicted Signal Assignments and Rationale
The assignment is based on general chemical shift trends and data from 5-bromo-1H-pyrrolo[2,3-b]pyridine.[2] The electron-withdrawing effects of the nitrogen and bromine atoms, along with the electron-donating nature of the methyl group, are key to the interpretation.
-
Quaternary Carbons (C3a, C4, C5, C7a):
-
C7a: This carbon is at the fusion of the two rings and is adjacent to the pyridine nitrogen (N7). It is expected to be the most downfield signal, likely around δ 147-149 ppm .[2]
-
C4: This is the ipso-carbon attached to the methyl group. The methyl substitution will cause a downfield shift compared to the C-H carbon in the parent compound. A chemical shift in the range of δ 138-142 ppm is predicted.
-
C3a: This second bridgehead carbon is part of the pyrrole ring. It is generally found upfield of C7a, predicted around δ 122-124 ppm .[2]
-
C5: The carbon atom directly bonded to the bromine atom. The strong electronegativity of bromine causes a significant deshielding effect on the attached carbon, however, in heterocyclic systems, resonance effects can be complex. Based on the parent compound, this signal is expected around δ 110-114 ppm .[2]
-
-
CH Carbons (C2, C3, C6):
-
C6: This carbon is adjacent to the pyridine nitrogen and is significantly deshielded. A signal is expected around δ 142-145 ppm .[2]
-
C2: Located in the pyrrole ring adjacent to the nitrogen, this carbon is typically found in the range of δ 128-131 ppm .[2]
-
C3: This is generally the most shielded of the aromatic carbons due to the influence of the pyrrole nitrogen. It is predicted to resonate around δ 100-102 ppm .[2]
-
-
Methyl Carbon (4-CH₃):
-
The methyl carbon signal will appear in the aliphatic region, significantly upfield from the aromatic carbons. A chemical shift of δ 18-22 ppm is expected.[5]
-
Summary of Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C7a | 147 - 149 | C |
| C6 | 142 - 145 | CH |
| C4 | 138 - 142 | C |
| C2 | 128 - 131 | CH |
| C3a | 122 - 124 | C |
| C5 | 110 - 114 | C-Br |
| C3 | 100 - 102 | CH |
| 4-CH₃ | 18 - 22 | CH₃ |
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the confident structural verification of this compound. By understanding the influence of the heterocyclic rings and the bromo and methyl substituents on nuclear shielding, each proton and carbon signal can be logically assigned. The predicted data presented in this guide, derived from foundational NMR principles and analysis of analogous structures, provides a robust framework for researchers to interpret their experimental results, ensuring the correct identification and purity assessment of this important chemical entity.
References
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine crystal structure
An In-Depth Technical Guide to the Structural Landscape of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine and its Progenitor, 5-bromo-1H-pyrrolo[2,3-b]pyridine
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive analysis of the structural characteristics of this compound, a key intermediate in the synthesis of various pharmacologically active molecules. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide leverages the detailed crystallographic data of the closely related precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine, to infer and discuss the anticipated structural features. The guide will delve into the synthesis, spectroscopic characterization, and the profound impact of the bromo and methyl substituents on the electronic and steric properties of the pyrrolo[2,3-b]pyridine core.
Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution introduces a hydrogen bond acceptor site and alters the electronic distribution of the ring system, often leading to enhanced binding affinity and selectivity for various biological targets. The versatility of this scaffold has made it a cornerstone in the development of treatments for a range of diseases, particularly in oncology.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through multi-step synthetic routes, often starting from substituted pyridines. While specific protocols for this exact molecule are proprietary or embedded within broader patent literature, general synthetic strategies involve the construction of the pyrrole ring onto a pre-functionalized pyridine core.
General Synthetic Approach:
A plausible synthetic route, adapted from related literature, is outlined below. This multi-step process highlights the key transformations required to assemble the target molecule.
Caption: Generalized synthetic workflow for this compound.
Spectroscopic data is essential for the unambiguous identification and characterization of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the methyl group. |
| ¹³C NMR | The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as fingerprint region absorptions unique to the substituted pyrrolo[2,3-b]pyridine core. |
Crystal Structure Analysis: Insights from 5-bromo-1H-pyrrolo[2,3-b]pyridine
While the crystal structure of this compound has not been reported, a detailed analysis of the unsubstituted analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides a robust model for understanding its solid-state behavior. The crystallographic data for 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals a planar molecule with specific intermolecular interactions that dictate its crystal packing.[2][3]
Crystallographic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine: [3]
| Parameter | Value |
| Chemical Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.9082(4) Å, b = 13.3632(6) Å, c = 5.8330(3) Å |
| β = 103.403(5)° | |
| Volume | 675.47(6) ų |
| Z | 4 |
Key Structural Features:
-
Planarity: The fused pyridine and pyrrole rings form an essentially planar aza-indole skeleton.[2][3]
-
Hydrogen Bonding: In the crystal lattice, molecules of 5-bromo-1H-pyrrolo[2,3-b]pyridine form inversion dimers through N-H···N hydrogen bonds between the pyrrole nitrogen of one molecule and the pyridine nitrogen of a neighboring molecule.[2][3] This is a characteristic interaction for 7-azaindole derivatives.
Caption: Dimer formation via N-H···N hydrogen bonds in 7-azaindoles.
The Influence of the 4-Methyl Group
The introduction of a methyl group at the 4-position of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core is expected to have several significant effects on the molecule's properties:
-
Steric Hindrance: The methyl group will introduce steric bulk in the vicinity of the pyridine nitrogen and the 5-bromo substituent. This could influence the planarity of the molecule and potentially alter the crystal packing by disrupting the hydrogen bonding network observed in the unsubstituted analog.
-
Electronic Effects: The methyl group is a weak electron-donating group, which will slightly increase the electron density of the pyridine ring. This can modulate the reactivity and the hydrogen bond accepting ability of the pyridine nitrogen.
-
Solubility: The addition of the nonpolar methyl group may decrease the aqueous solubility of the compound while increasing its solubility in organic solvents.
Applications in Drug Discovery
Substituted 1H-pyrrolo[2,3-b]pyridines are of great interest in drug development. The 5-bromo-4-methyl derivative serves as a versatile intermediate for introducing further diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the bromine-bearing position. This allows for the synthesis of libraries of compounds for screening against various biological targets, including protein kinases.
Conclusion
This technical guide has provided a detailed overview of the structural and chemical properties of this compound. While the definitive crystal structure of this specific compound remains to be determined, the analysis of its parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, offers valuable insights into its likely solid-state behavior. The interplay of the bromo and methyl substituents on the 7-azaindole core highlights the subtle yet significant modifications that can be engineered into this important scaffold to fine-tune its properties for applications in medicinal chemistry. Further research, including the successful crystallization and X-ray diffraction analysis of this compound, would be invaluable in confirming the structural hypotheses presented in this guide.
References
An In-Depth Technical Guide to 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive overview of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details the compound's core molecular data, outlines a robust synthetic pathway, provides thorough characterization parameters, and explores its critical role as a scaffold in the development of targeted kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to effectively interact with the ATP-binding sites of numerous protein kinases. This mimicry makes 7-azaindole derivatives potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic functionalization of the 7-azaindole core is a key strategy in the development of novel kinase inhibitors. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position, as in this compound, provides a versatile platform for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
Core Molecular Data
This compound is a solid, brown-colored heterocyclic organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| CAS Number | 1150617-52-9 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-bromo-4-methyl-7-azaindole | |
| Canonical SMILES | CC1=C2C=CNC2=NC=C1Br | [1] |
| InChI | InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) | [1] |
Synthesis and Mechanism
The synthesis of this compound can be achieved through a multi-step process starting from readily available pyridine derivatives. The following protocol is a representative synthesis, drawing from established methodologies for the preparation of substituted 7-azaindoles.[2][3]
Synthetic Pathway Overview
The overall synthetic strategy involves the construction of the fused pyrrole ring onto a pre-functionalized pyridine core. This approach allows for precise control over the substitution pattern of the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Oxidation of 2-Amino-3-methyl-5-bromopyridine
-
In a flask equipped with a mechanical stirrer and cooled in an ice-water bath, cautiously add 2-amino-3-methyl-5-bromopyridine (10.8 g, 57.8 mmol) to concentrated sulfuric acid (60 mL), maintaining the temperature below 5°C.[2]
-
Prepare Caro's acid by carefully mixing hydrogen peroxide (86.4 mL) and concentrated sulfuric acid (179.2 mL) at a low temperature.
-
Add the pre-cooled Caro's acid dropwise to the pyridine solution, ensuring the temperature remains below 5°C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.
-
Carefully pour the reaction mixture into a beaker of ice and water, then basify with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-nitro-3-methyl-5-bromopyridine.
Step 2: Formation of the Enamine Intermediate
-
Dissolve the 2-nitro-3-methyl-5-bromopyridine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the solution.
-
Heat the mixture to facilitate the formation of the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Reductive Cyclization
-
To the solution containing the enamine intermediate, add a reducing agent such as Raney nickel and hydrazine hydrate.[2]
-
The reaction is typically carried out under an inert atmosphere and may require heating.
-
Upon completion of the reaction (monitored by TLC), the catalyst is carefully filtered off.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices
-
Caro's Acid: This strong oxidizing agent is effective for the conversion of the amino group on the pyridine ring to a nitro group, which is a key step in activating the adjacent methyl group for the subsequent cyclization.
-
DMF-DMA and Pyrrolidine: This combination is used to form a reactive enamine from the methyl group of the nitropyridine derivative. The enamine is a crucial intermediate for the subsequent intramolecular cyclization to form the pyrrole ring.
-
Reductive Cyclization: The use of a reducing agent like Raney nickel with hydrazine hydrate serves a dual purpose: it reduces the nitro group to an amino group, which then undergoes spontaneous intramolecular cyclization with the enamine moiety to form the aromatic pyrrole ring of the 7-azaindole core.
Characterization and Physicochemical Properties
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the ring system.
-
¹³C NMR: The carbon NMR spectrum will provide signals for each of the eight carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (211.06 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
Commercial suppliers of this compound may provide analytical data such as NMR, HPLC, and LC-MS upon request.[4]
Physicochemical Properties
| Property | Value/Description |
| Appearance | Brown solid[1] |
| Solubility | Expected to be soluble in various organic solvents[1] |
| Melting Point | Not reported in the literature, requires experimental determination. |
Role in Drug Development: A Scaffold for Kinase Inhibitors
The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The strategic placement of the bromine atom at the 5-position and the methyl group at the 4-position of this compound offers significant advantages for drug development.
Mechanism of Kinase Inhibition
Derivatives of this compound are designed to act as ATP-competitive inhibitors. The 7-azaindole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase's ATP-binding pocket. The substituents at the 4- and 5-positions can then be modified to achieve high affinity and selectivity for the target kinase.
Caption: Interaction model of a this compound derivative with a kinase active site.
A Versatile Building Block for Structure-Activity Relationship (SAR) Studies
The bromine atom at the 5-position is a particularly useful functional group for medicinal chemists. It serves as a handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.[5] This allows for the systematic exploration of the chemical space around the 7-azaindole core, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. The methyl group at the 4-position can also influence the binding affinity and selectivity of the inhibitor by interacting with specific residues in the kinase's active site.
Examples of Kinase Targets
The 7-azaindole scaffold has been successfully employed in the development of inhibitors for a wide range of kinases, including:
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, making it a target for cancer therapy.[6]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[7]
-
c-Met: A receptor tyrosine kinase involved in cell proliferation and motility.
-
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): Implicated in neurological disorders and some cancers.[8]
While specific inhibitory data for this compound itself is not widely published, its utility as a key intermediate in the synthesis of potent kinase inhibitors is well-documented in the patent literature and scientific publications.[9]
Conclusion
This compound is a valuable and versatile building block for the discovery and development of novel kinase inhibitors. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The strategic positioning of the bromo and methyl groups on the privileged 7-azaindole scaffold provides a powerful platform for medicinal chemists to design and synthesize targeted therapeutics with high potency and selectivity. This in-depth technical guide serves as a foundational resource for researchers aiming to leverage the potential of this important chemical entity in their drug discovery programs.
References
- 1. This compound | 1150617-52-9 | Benchchem [benchchem.com]
- 2. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 3. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. 1150617-52-9|this compound|BLD Pharm [bldpharm.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
The Strategic Utility of 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold"—a molecular core that demonstrates the ability to bind to multiple biological targets, leading to a diverse range of pharmacological activities.[1][2] Its structural resemblance to endogenous purines and indoles allows it to effectively interact with various enzymes, particularly kinases, making it a cornerstone in the development of targeted therapeutics.[1] Within this important class of heterocycles, 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine stands out as a particularly valuable and versatile building block for drug discovery and development.
This technical guide provides a comprehensive literature review of this compound, delving into its synthesis, chemical reactivity, and strategic applications in medicinal chemistry. We will explore the causality behind its synthetic routes, its utility in key cross-coupling reactions, and its role in the structure-activity relationships (SAR) of potent kinase inhibitors.
Physicochemical Properties and Characterization
This compound is a solid, often appearing as a brown or off-white powder, with a molecular formula of C₈H₇BrN₂ and a molecular weight of approximately 211.06 g/mol .[3][4] Its structure, featuring a fused pyrrole and pyridine ring system, is essentially planar.[5] The strategic placement of the bromine atom at the 5-position and the methyl group at the 4-position imparts unique electronic and steric properties that are crucial for its reactivity and biological interactions.
Table 1: NMR Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇ [5]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1 (NH) | 11.91 (bs) | - |
| C2 | - | 128.2 |
| H2 | 7.63 (t) | - |
| C3 | - | 100.0 |
| H3 | 6.50 (m) | - |
| C4 | - | 130.3 |
| H4 | 8.20 (d) | - |
| C5 | - | 111.1 |
| C6 | - | 142.9 |
| H6 | 8.30 (d) | - |
| C7 | - | 122.1 |
| C8 | - | 147.5 |
Note: The presence of the methyl group at the 4-position in the title compound is expected to influence the chemical shifts of the adjacent protons and carbons.
Synthesis of the 5-Bromo-4-methyl-7-azaindole Core
The synthesis of substituted 7-azaindoles can be approached through various strategies, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine or the modification of the 7-azaindole core itself. A common and effective method for introducing the 5-bromo substituent is through electrophilic bromination of the 7-azaindole scaffold.
Representative Protocol: Bromination of 7-Azaindole
While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a general and scalable method for the bromination of the parent 7-azaindole provides a foundational procedure. This process often involves the protection of the pyrrole ring to direct bromination to the desired position on the pyridine ring.
Step-by-step Methodology:
-
Protection of the Pyrrole Ring: The pyrrole nitrogen of 7-azaindole is susceptible to electrophilic attack. To ensure regioselective bromination at the 5-position, the pyrrole ring is often temporarily passivated. One reported method involves the reaction of 7-azaindole with sodium bisulfite to form a dihydro-7-azaindole-2-sodium sulfonate adduct.[6]
-
Electrophilic Bromination: The protected 7-azaindole is then subjected to bromination. A common brominating agent is bromine (Br₂) in a suitable solvent.[6] The reaction temperature is typically controlled to prevent side reactions.
-
Deprotection: Following bromination, the protecting group is removed under basic conditions to regenerate the aromatic pyrrole ring, yielding 5-bromo-7-azaindole.[6]
Caption: General synthetic strategy for 5-bromo-4-methyl-7-azaindole.
Chemical Reactivity: A Gateway to Molecular Diversity
The true synthetic utility of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as a versatile handle for the introduction of a wide array of molecular fragments, enabling the rapid generation of compound libraries for drug discovery.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between an organohalide and an organoboron compound.[7] this compound is an excellent substrate for this reaction, enabling the introduction of various aryl and heteroaryl moieties at the 5-position.
Causality in Experimental Choices:
-
Catalyst: Palladium catalysts are central to the Suzuki reaction. Complexes such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly employed due to their efficiency in the oxidative addition step with aryl bromides.[8][9]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.[8]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME) and water is often used to dissolve both the organic and inorganic reagents.[8]
Representative Protocol: Suzuki-Miyaura Coupling of a Bromo-azaindole Derivative
The following protocol, adapted from the synthesis of related biaryl systems, illustrates the general conditions for a Suzuki coupling reaction with a bromo-azaindole.[8]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv.), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent mixture (e.g., dioxane/water) is added.
-
The reaction mixture is heated (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[10] This reaction is particularly valuable in medicinal chemistry for the synthesis of arylamines, which are common motifs in biologically active molecules. This compound can be effectively coupled with a variety of primary and secondary amines using this methodology.
Causality in Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as XPhos or RuPhos, are often used to facilitate the reductive elimination step and prevent catalyst deactivation.[11]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and generate the active nucleophile.[10]
-
Catalyst Precursor: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used as catalyst precursors.[10]
Representative Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative
The following general protocol is based on established methods for the amination of similar bromopyridine substrates.[10]
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
This compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.) are added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
The reaction vessel is sealed and heated (typically 80-110 °C) with stirring for the required time, monitored by LC-MS.
-
After cooling, the reaction mixture is quenched, filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
Caption: Schematic of the Buchwald-Hartwig amination reaction.
Applications in Drug Discovery: A Scaffold for Potent Inhibitors
The 7-azaindole scaffold, and specifically its 5-bromo-4-methyl derivative, has been extensively utilized in the development of kinase inhibitors for the treatment of cancer and other diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant activation of the FGFR signaling pathway is implicated in various types of tumors.[12] Consequently, targeting FGFRs is an attractive strategy for cancer therapy. The 1H-pyrrolo[2,3-b]pyridine core has been identified as a novel and efficient scaffold for the development of potent FGFR inhibitors.[12]
Structure-activity relationship (SAR) studies have shown that modifications at the 5-position of the 7-azaindole ring can significantly impact the inhibitory activity. The bromine atom in this compound serves as a key handle to introduce various substituents via cross-coupling reactions, allowing for the exploration of the chemical space around this position to optimize binding to the FGFR active site. For instance, the introduction of aryl or heteroaryl groups can lead to enhanced potency and selectivity.[6]
Phosphodiesterase 4B (PDE4B) Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), and its inhibition has therapeutic potential in inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core for the development of selective PDE4B inhibitors. SAR studies on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides revealed that the nature of the substituents on the azaindole ring is crucial for both potency and selectivity. The ability to functionalize the 5-position of the ring system, starting from the 5-bromo derivative, is a key strategy in optimizing these inhibitors.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its robust synthesis and versatile reactivity, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a powerful platform for the synthesis of diverse compound libraries. The demonstrated utility of the 7-azaindole scaffold in the development of potent and selective kinase inhibitors, such as those targeting FGFR and PDE4B, underscores the value of this heterocycle in drug discovery. As the demand for novel targeted therapeutics continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the development of the next generation of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. rsc.org [rsc.org]
- 12. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 1H-Pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway, through genetic alterations such as mutations, amplifications, or fusions, is a known oncogenic driver in a variety of solid tumors, including breast, lung, bladder, and liver cancers.[1][2] Consequently, the development of small-molecule inhibitors targeting FGFRs represents a promising therapeutic strategy in oncology.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel class of potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. While the specific compound 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a key representative of this class, these notes and protocols are broadly applicable to analogous derivatives. We will delve into the mechanism of action, provide detailed protocols for biochemical and cellular characterization, and outline a framework for in vivo efficacy studies.
Mechanism of Action: Targeting the FGFR Kinase Domain
The 1H-pyrrolo[2,3-b]pyridine derivatives are potent, ATP-competitive inhibitors of the FGFR kinase domain. Upon binding of the FGF ligand, FGFRs dimerize, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-MEK-ERK and PI3K-AKT pathways, ultimately driving cell proliferation and survival.[1][4]
1H-pyrrolo[2,3-b]pyridine-based inhibitors are designed to occupy the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation of the receptor and blocking the initiation of these downstream signals.[1]
Caption: FGFR Signaling Pathway and Point of Inhibition.
Physicochemical Properties
While specific data for this compound is not extensively published, related compounds in this class possess drug-like properties. For example, the closely related compound 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine has a molecular weight of 211.06 g/mol .[5] These properties are crucial for oral bioavailability and cell permeability.
Biochemical Characterization: Determining Inhibitory Potency
The initial step in evaluating a novel FGFR inhibitor is to determine its potency and selectivity against the target kinase(s) in a cell-free system. The ADP-Glo™ Kinase Assay is a robust method for measuring the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 1: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 values of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, FGFR2, and FGFR3.
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 enzymes (Promega)
-
Poly(E,Y) 4:1 peptide substrate
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells).
-
Add 2 µL of the appropriate FGFR enzyme diluted in kinase buffer.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix. The final ATP concentration should be at or near the Km for each enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Results: Potent 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit low nanomolar IC50 values against FGFR1, 2, and 3. For instance, a closely related analog, compound 4h, demonstrated IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively.[1][3]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 4h | 7 | 9 | 25 | 712 |
| Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[1][3] |
Cellular Characterization: Assessing On-Target Activity
To confirm that the inhibitor is active in a cellular context, it is essential to measure its effect on FGFR signaling within cancer cells. Western blotting is a standard technique to assess the phosphorylation status of FGFR and its downstream effectors.
Protocol 2: Western Blot Analysis of FGFR Phosphorylation
Objective: To evaluate the ability of 1H-pyrrolo[2,3-b]pyridine derivatives to inhibit FGFR autophosphorylation in a relevant cancer cell line.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., NCI-H1581 for FGFR1 amplification)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (pFGFR), anti-total-FGFR, anti-phospho-ERK (pERK), anti-total-ERK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the pFGFR and pERK signals to their respective total protein levels and the loading control.
-
Caption: Western Blot Experimental Workflow.
In Vivo Efficacy Assessment: Xenograft Tumor Models
To evaluate the anti-tumor activity of a 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor in a living organism, a xenograft mouse model is commonly employed.
Protocol 3: In Vivo Xenograft Study
Objective: To determine the in vivo anti-tumor efficacy of a 1H-pyrrolo[2,3-b]pyridine derivative in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with known FGFR alterations
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, test compound at different doses).
-
-
Drug Administration:
-
Administer the test compound or vehicle control according to the predetermined schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising class of potent FGFR inhibitors with therapeutic potential in cancers driven by aberrant FGFR signaling. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of these compounds, from initial biochemical characterization to in vivo efficacy studies. Adherence to these robust methodologies will ensure the generation of high-quality, reproducible data, which is essential for the successful development of novel cancer therapeutics.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | C8H7BrN2 | CID 15296269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Application Notes and Protocols: The CDK8 Inhibitor 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to Cyclin-Dependent Kinase 8 (CDK8) as a Therapeutic Target
Cyclin-Dependent Kinase 8 (CDK8) is a unique member of the CDK family that, unlike its canonical relatives involved in cell cycle progression, plays a primary role in the regulation of gene transcription.[1][2] CDK8, along with its close paralog CDK19, forms the enzymatic core of the Mediator kinase module, which reversibly associates with the larger Mediator complex.[3][4] This places CDK8 at a critical nexus of signal transduction and gene expression, acting as a molecular switch that interprets upstream signals and translates them into specific transcriptional programs.[1]
The Mediator complex functions as a bridge between gene-specific transcription factors and the RNA Polymerase II machinery. The CDK8 module's association with the Mediator can either positively or negatively regulate transcription, depending on the cellular context and the specific gene locus.[5] Dysregulation of CDK8 activity has been identified as a significant driver in various pathologies, particularly in cancer. It functions as a potent oncogene in malignancies like colorectal cancer by amplifying signaling from pathways such as Wnt/β-catenin.[1][5] Furthermore, CDK8 co-activates a host of oncogenic transcription factors, including STATs, SMADs, and NOTCH, thereby controlling signaling pathways critical for tumor formation, metastasis, and drug resistance.[3][4][6] This central role in transcriptional reprogramming makes CDK8 an attractive and compelling target for therapeutic intervention.[3]
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors.[7][8] Derivatives of this core have been successfully developed to target various kinases, and recent work has identified specific derivatives, such as (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), as potent Type II CDK8 inhibitors with significant anti-tumor activity in colorectal cancer models.[7][9] This guide focuses on 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a representative of this chemical class, providing detailed protocols for its characterization and use in research.
Section 2: Mechanism of Action and Key Signaling Pathways
CDK8 exerts its function by phosphorylating the transactivation domains (TADs) of numerous transcription factors, thereby altering their stability, activity, and interaction with co-regulators.[1][6] This activity allows CDK8 to fine-tune the cellular response to a wide array of external stimuli.
Key CDK8-Regulated Pathways:
-
Interferon (IFN)/STAT1 Signaling: CDK8 is the primary kinase responsible for phosphorylating STAT1 on serine 727 (S727) following IFN-γ stimulation.[10][11][12] This phosphorylation event is crucial for modulating the expression of a large subset of IFN-γ-responsive genes and is essential for a proper antiviral response.[10][11] Because this is a direct and well-validated downstream event, the inhibition of STAT1 S727 phosphorylation serves as a robust pharmacodynamic biomarker for assessing CDK8 inhibitor activity in cells.[13][14]
-
Wnt/β-catenin Signaling: In colorectal cancer, CDK8 is a critical coactivator for β-catenin-driven transcription, promoting the expression of proliferation-associated genes like MYC and Cyclin D1.[1][5] Inhibition of CDK8 can downregulate this pathway, leading to cell cycle arrest and reduced tumor growth.[7]
-
TGF-β/SMAD Signaling: CDK8 can phosphorylate R-SMADs, enhancing their transactivation potential and promoting the expression of genes involved in processes like the epithelial-mesenchymal transition (EMT).[5][6][15]
-
NOTCH Signaling: CDK8 participates in a destruction complex that phosphorylates the NOTCH intracellular domain (ICN1), targeting it for degradation and thereby terminating the signal.[4][6]
Below is a diagram illustrating the central role of CDK8 in phosphorylating various transcription factors to regulate gene expression.
Section 3: Biochemical Characterization Protocols
The first step in characterizing any inhibitor is to determine its direct effect on the target enzyme. This is typically achieved through in vitro kinase assays using purified, recombinant CDK8/Cyclin C protein. The goal is to determine the inhibitor concentration that reduces enzyme activity by 50% (IC50).
Protocol 3.1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol is based on a luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[2]
Rationale: This assay provides a direct measure of the inhibitor's potency against the isolated kinase, free from cellular factors like membrane permeability or off-target effects. It is a crucial first step for structure-activity relationship (SAR) studies.[16]
Materials:
-
Recombinant CDK8/Cyclin C enzyme complex (e.g., BPS Bioscience, #79334)
-
Kinase Substrate Peptide (e.g., CDK Substrate Peptide 2, BPS Bioscience #79604)
-
ATP, high purity
-
Kinase Assay Buffer (e.g., 5x Kinase Assay Buffer 1, BPS Bioscience #79334)
-
This compound (test inhibitor)
-
DMSO, molecular biology grade
-
ADP-Glo™ Kinase Assay kit (Promega, #V6930)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a microplate reader capable of luminescence detection
Experimental Workflow:
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Start with a high concentration (e.g., 1 mM) to generate a full inhibition curve. The final DMSO concentration in the assay should not exceed 1%.[2]
-
Reaction Setup: Prepare a master mix containing the kinase assay buffer, DTT (optional), and the CDK8/Cyclin C enzyme at the desired concentration. Add this mix to the wells of a white 96-well plate.
-
Add Inhibitor: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for "no inhibition" and "high activity" controls) to the appropriate wells.
-
Initiate Reaction: Prepare a solution of substrate peptide and ATP in kinase buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be close to its Km for the enzyme, if known.
-
Incubation: Incubate the plate at 30°C for a set time (e.g., 45-60 minutes).
-
Signal Detection: Follow the ADP-Glo™ manufacturer's protocol. This involves:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubating for 40 minutes at room temperature.
-
Adding Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubating for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence on a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data, setting the DMSO-only wells as 100% activity and a high concentration of a known potent inhibitor (or no enzyme) as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Component | Example Final Concentration | Purpose |
| CDK8/CycC | ~1-5 nM | Enzyme source |
| Substrate Peptide | ~0.2 mg/mL | Phosphorylation target |
| ATP | 10-20 µM | Phosphate donor |
| Inhibitor | 0.1 nM - 10 µM | Test compound |
| DMSO | ≤ 1% | Vehicle control |
Section 4: Cellular Application Protocols
After confirming direct enzyme inhibition, the next critical step is to evaluate the compound's activity in a cellular context. This addresses its ability to cross the cell membrane, engage its target, and elicit a biological response.
Protocol 4.1: Cellular Target Engagement via Western Blot for pSTAT1(S727)
Rationale: This assay provides direct evidence that the inhibitor is engaging and inhibiting CDK8 in living cells. As CDK8 is the primary kinase for IFN-γ-induced STAT1 S727 phosphorylation, a reduction in this signal is a highly specific readout of target inhibition.[10][13][17]
Materials:
-
A suitable cell line (e.g., NK92MI, HEK293, or a cancer cell line of interest).[13]
-
Complete cell culture medium.
-
This compound.
-
Recombinant human IFN-γ (or IFN-β).[13]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-pSTAT1(S727), anti-total STAT1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL substrate and an imaging system.
Step-by-Step Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with a dose range of the CDK8 inhibitor (e.g., 10 nM to 10 µM) for 1-6 hours.[13] Include a DMSO vehicle control.
-
Cytokine Stimulation: Add IFN-γ (e.g., 100 U/mL) to the media for the final 30-60 minutes of the incubation period to induce STAT1 phosphorylation.[13][17] Leave one well unstimulated as a negative control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody against pSTAT1(S727) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.[18]
-
-
Stripping and Re-probing: To confirm equal protein loading and that the inhibitor does not affect total STAT1 levels, the membrane should be stripped and re-probed for total STAT1 and a loading control like β-actin.
Expected Outcome: A dose-dependent decrease in the pSTAT1(S727) signal should be observed in cells treated with the inhibitor compared to the IFN-γ-stimulated, DMSO-treated control. Total STAT1 and β-actin levels should remain unchanged.
Protocol 4.2: Cell Viability and Proliferation Assay
Rationale: Many CDK8 inhibitors are developed for oncology indications. This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines, providing a key measure of its anti-tumor potential.[13][19]
Materials:
-
Cancer cell line of interest (e.g., colorectal, breast, AML cell lines).[13]
-
Complete cell culture medium.
-
96-well clear-bottom, black- or white-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or CCK-8 kit.[13][20]
-
Microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well). Incubate for 24 hours to allow for attachment and recovery.[18]
-
Drug Treatment: Prepare a serial dilution of the CDK8 inhibitor in culture medium. Add the drug solutions to the respective wells. Include vehicle-only (DMSO) and media-only (blank) controls.
-
Incubation: Incubate the plates for a standard period, typically 72 hours, which allows for multiple cell doublings.[18]
-
Viability Assessment (using CellTiter-Glo®):
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the average background signal from the media-only wells.
-
Normalize the data to the vehicle-only control wells (set to 100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
-
Section 5: Guidelines for In Vivo Studies
Rationale: To evaluate the therapeutic potential of the inhibitor, its efficacy must be tested in a living organism. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are a standard preclinical model.[7][18]
General Protocol Outline:
-
Model Establishment: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 colorectal cancer cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, CDK8 inhibitor).
-
Drug Administration: Administer the inhibitor based on prior pharmacokinetic studies. This is often done via oral gavage daily.[7]
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.[18]
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a maximum size), euthanize the mice. Excise the tumors for weighing and potential downstream analysis (e.g., Western blot for pSTAT1). Plot tumor growth curves for each group and perform statistical analysis to compare efficacy.
Section 6: References
-
Morris, E. J., et al. (2008). CDK8: A positive regulator of transcription . Cell Cycle. Available at: --INVALID-LINK--
-
Deng, W., et al. (2024). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies . Journal of Translational Medicine. Available at: --INVALID-LINK--
-
Donner, A. J., et al. (2023). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins . Nucleic Acids Research. Available at: --INVALID-LINK--
-
Porter, F. D., et al. (2017). Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules . Frontiers in Endocrinology. Available at: --INVALID-LINK--
-
Deng, W., et al. (2024). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies . Journal of Translational Medicine. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Cdk8-IN-3 in Combination Cancer Therapies . BenchChem. Available at: --INVALID-LINK--
-
Borel, F., et al. (2022). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development . bioRxiv. Available at: --INVALID-LINK--
-
Bancerek, J., et al. (2013). CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response . Immunity. Available at: --INVALID-LINK--
-
BPS Bioscience. Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit . BPS Bioscience. Available at: --INVALID-LINK--
-
Zhang, C., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . RSC Advances. Available at: --INVALID-LINK--
-
Bancerek, J., et al. (2013). CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response . PubMed. Available at: --INVALID-LINK--
-
Hsieh, J.-Y., et al. (2022). Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening . Molecules. Available at: --INVALID-LINK--
-
Bancerek, J., et al. (2013). CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response . ResearchGate. Available at: --INVALID-LINK--
-
ResearchGate. Cell-based assays for CDK8 and CDK19 inhibition by different compounds . ResearchGate. Available at: --INVALID-LINK--
-
Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity . Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for CDK8/cyclin C . Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
Kovarik, P. (2013). CDK8 as the STAT1 serine 727 kinase? . JAK-STAT. Available at: --INVALID-LINK--
-
H-C, G., et al. (2019). Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance . Molecular Cancer Therapeutics. Available at: --INVALID-LINK--
-
Borel, F., et al. (2022). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development . bioRxiv. Available at: --INVALID-LINK--
-
Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity . ResearchGate. Available at: --INVALID-LINK--
-
BenchChem. This compound . BenchChem. Available at: --INVALID-LINK--
-
Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors . Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials . Molecules. Available at: --INVALID-LINK--
-
Zhang, C., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . RSC Publishing. Available at: --INVALID-LINK--
-
El-Gazzar, A.-R. B. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors . ACS Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
Li, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer . Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Drug Target Review. (2020). Regulating cell plasticity through CDK8 inhibition . Drug Target Review. Available at: --INVALID-LINK--
-
Pinter, M., et al. (2017). CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance . Cancer Immunology Research. Available at: --INVALID-LINK--
-
He, S., et al. (2021). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 . ACS Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer . ACS Publications. Available at: --INVALID-LINK--
-
MedchemExpress. Detailed Protocol for CCK-8 Assay . MedchemExpress.com. Available at: --INVALID-LINK--
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine . ResearchGate. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine . Sigma-Aldrich. Available at: --INVALID-LINK--
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine . PubMed. Available at: --INVALID-LINK--
-
Zhang, C., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . PubMed Central. Available at: --INVALID-LINK--
-
Dale, T., et al. (2015). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 . Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Britton, K. M., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors . ACS Medicinal Chemistry Letters. Available at: --INVALID-LINK--
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 7. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Leveraging 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine in Cancer Research
Introduction: The Emergence of the 7-Azaindole Scaffold in Oncology
The relentless pursuit of targeted cancer therapies has led researchers to explore novel chemical scaffolds capable of selectively modulating oncogenic signaling pathways. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework has garnered significant attention as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pockets of various protein kinases have established it as a versatile starting point for the development of potent and selective inhibitors. 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a specific derivative of this scaffold, represents a valuable chemical entity for probing and targeting critical cancer-associated pathways.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound and its analogs in cancer research. We will delve into the mechanistic underpinnings of its activity, provide step-by-step experimental workflows, and offer insights into data interpretation, empowering you to effectively integrate this compound into your research endeavors.
Mechanism of Action: Targeting Key Oncogenic Kinases
Derivatives of the 7-azaindole scaffold have been demonstrated to inhibit a range of protein kinases that are frequently dysregulated in cancer. These include, but are not limited to, Phosphoinositide 3-kinase (PI3K), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs).[1][2][3] The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signal transduction cascade.
The PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism, is a prominent target for 7-azaindole derivatives.[4] Aberrant activation of this pathway is a common event in a multitude of human cancers.[5] By inhibiting PI3K, these compounds can effectively attenuate downstream signaling, leading to cell cycle arrest and apoptosis.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust framework for evaluating the anti-cancer properties of this compound and its analogs.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.
Rationale: This assay is crucial for quantifying the potency of the compound against its intended molecular target. A radiometric format is a common and sensitive method.[1]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the purified kinase, its specific substrate, and the diluted test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a predetermined duration (e.g., 60 minutes).[1]
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with the phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic and anti-proliferative effects of the test compound on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity or inhibition of proliferation.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine in Targeted Therapy
Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. Its defining feature is the ability of the pyridine nitrogen and the pyrrole NH group to form a bidentate hydrogen bond with the hinge region of the ATP-binding pocket of many kinases.[1] This interaction mimics the binding of the adenine moiety of ATP, making 7-azaindole derivatives potent ATP-competitive inhibitors.[1] The versatility of this core structure allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
One such derivative, 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, is a subject of increasing interest for its potential as a targeted therapeutic agent. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position can significantly influence the compound's interaction with the target kinase, potentially enhancing its inhibitory activity and selectivity.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound as a putative inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer.[2][3]
Hypothesized Mechanism of Action: Targeting the FGFR Signaling Pathway
Aberrant activation of the FGFR signaling pathway, through mutations, amplifications, or translocations, is a known driver in a variety of human cancers.[2][4] This makes FGFRs attractive targets for therapeutic intervention. We hypothesize that this compound acts as an inhibitor of FGFR kinase activity. By occupying the ATP-binding site of the FGFR kinase domain, the compound is expected to block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] The ultimate consequence of this inhibition is the suppression of cancer cell proliferation and the induction of apoptosis.
Caption: Hypothesized mechanism of FGFR signaling inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (FGFR)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific FGFR isoform (e.g., FGFR1, FGFR2, FGFR3).[5][6] A luminescence-based assay that measures the amount of ADP produced is a common and robust method.[5][6]
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 1:3 dilution) in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the FGFR enzyme (concentration to be optimized empirically) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the substrate/ATP mixture to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| FGFR1 | Experimental Value | Experimental Value |
| FGFR2 | Experimental Value | Experimental Value |
| FGFR3 | Experimental Value | Experimental Value |
| Other Kinase 1 | Experimental Value | Experimental Value |
| Other Kinase 2 | Experimental Value | Experimental Value |
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines with known FGFR alterations.[7][8] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., with FGFR amplification or activating mutations) and a control cell line with no known FGFR alterations.
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Incubation:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Caption: Workflow for the MTT cell viability assay.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is used to investigate whether the observed decrease in cell viability is due to the induction of apoptosis.[9][10] The expression and cleavage of key apoptotic proteins, such as PARP and Caspase-3, are assessed by western blotting.[9]
Materials:
-
Cancer cells treated with this compound at various concentrations and time points.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-total PARP, anti-total Caspase-3, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse treated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (β-actin or GAPDH).
-
Expected Results:
An increase in the levels of cleaved PARP and cleaved Caspase-3 in cells treated with this compound would be indicative of apoptosis induction.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
The Strategic Role of 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Privileged 7-Azaindole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets in a specific and potent manner. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a scaffold.[1][2] Its structure, a bioisostere of indole, features a pyridine nitrogen that acts as a crucial hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor. This unique arrangement allows 7-azaindole derivatives to form bidentate hydrogen bonds with the hinge region of many protein kinases, making them exceptional starting points for the development of kinase inhibitors.[3]
This guide focuses on a particularly valuable derivative: 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine . The strategic placement of the bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[4][5] The methyl group at the 4-position can also play a role in modulating the compound's physicochemical properties and its interaction with target proteins. This document provides a detailed overview of the synthesis, functionalization, and biological evaluation of compounds derived from this versatile building block, intended for researchers and scientists in the field of drug discovery.
Core Synthesis of this compound
The synthesis of the title compound is a critical first step. While various synthetic routes exist, a common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The following protocol outlines a representative synthesis.
Protocol 1: Synthesis of this compound
This multi-step synthesis starts from commercially available 2-amino-5-bromo-4-methylpyridine.
Step 1: Formation of the Pyrrole Ring
The initial step involves the condensation of 2-amino-5-bromo-4-methylpyridine with a suitable three-carbon synthon to construct the fused pyrrole ring. A common method is the Bartoli indole synthesis or related methodologies.
-
Materials:
-
2-amino-5-bromo-4-methylpyridine
-
Vinylmagnesium bromide (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.
-
Slowly add vinylmagnesium bromide (3.0 eq) dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Functionalization via Cross-Coupling Reactions: Expanding Chemical Diversity
The true utility of this compound in drug discovery lies in its capacity for diversification at the 5-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for this purpose.[6][7]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction enables the introduction of a wide array of aryl and heteroaryl moieties, which can significantly influence the pharmacological properties of the resulting compounds.[6][8]
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol details a general procedure for the Suzuki-Miyaura coupling with a representative arylboronic acid.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 5-aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 85 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 |
Buchwald-Hartwig Amination: Introducing Nitrogen-based Functional Groups
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 5-position.[7][9] This is particularly useful for modulating solubility, cell permeability, and target engagement.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the amination with a representative amine.
-
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine) (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.02 eq)
-
Phosphine ligand (e.g., XPhos or BINAP) (0.04 eq)
-
Base (e.g., NaOt-Bu or K₃PO₄) (1.4 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Heat the mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography.
-
Diagram 1: Synthetic Diversification of the this compound Scaffold
Caption: Key cross-coupling reactions for functionalizing the 5-position.
Biological Evaluation: In Vitro Kinase Inhibition Assays
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. For compounds designed as kinase inhibitors, in vitro biochemical assays are the primary screening method.[10][11]
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and thus a stronger luminescent signal.
-
Materials:
-
Kinase of interest (e.g., FGFR1, PI3K)
-
Substrate peptide/protein specific to the kinase
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ATP at a concentration near the Kₘ for the kinase
-
Synthesized inhibitor compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multimode plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In the wells of the microplate, add the kinase assay buffer.
-
Add a small volume of the diluted inhibitor compounds (or DMSO for control wells).
-
Add the kinase and substrate mixture to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Diagram 2: Workflow for Kinase Inhibitor Screening
Caption: A typical high-throughput screening workflow for kinase inhibitors.
Mechanism of Action: Targeting Cellular Signaling Pathways
Derivatives of this compound have been successfully developed as inhibitors of various kinases involved in cancer cell signaling, such as those in the PI3K/AKT/mTOR and FGFR pathways.[12][13]
Diagram 3: Simplified FGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the FGFR signaling cascade by a 7-azaindole derivative.
Conclusion
This compound is a highly valuable and versatile building block in contemporary drug discovery. Its 7-azaindole core provides a well-established pharmacophore for kinase inhibition, while the bromo substituent at the 5-position offers a convenient point for synthetic elaboration through robust cross-coupling methodologies. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this scaffold in the design and synthesis of novel therapeutic agents. The systematic application of these chemical and biological techniques will undoubtedly continue to yield promising clinical candidates for a range of diseases, particularly in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. research.rug.nl [research.rug.nl]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Cell-Based Assays for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: Characterizing a Novel Pyrrolo[2,3-b]pyridine Derivative
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Derivatives of this class have shown promise as potent inhibitors of various protein kinases and other enzymes, making them significant candidates in drug discovery, particularly in oncology.[1][3][4] 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is one such derivative, whose specific biological activities and therapeutic potential are of considerable interest.[2][5][6]
This guide provides a comprehensive suite of cell-based assay protocols designed to elucidate the biological activity of this compound. As this compound class is frequently associated with kinase inhibition, particularly targeting pathways like the Fibroblast Growth Factor Receptor (FGFR) signaling cascade, the following protocols are structured to first assess its general cytotoxic and anti-proliferative effects, and then to dissect its specific mechanism of action, including target engagement and downstream pathway modulation.[7][8][9]
These protocols are designed for researchers in academic and industrial drug discovery settings. They emphasize not just the procedural steps but also the underlying principles, ensuring that the resulting data is robust, reproducible, and mechanistically informative.
Part 1: Foundational Viability and Cytotoxicity Assessment
A primary step in characterizing any small molecule is to determine its effect on cell viability and proliferation. This provides a foundational understanding of the compound's potency and therapeutic window.
Rationale for Initial Cytotoxicity Screening
Before investigating complex mechanisms, it is crucial to determine the concentration range at which this compound affects basic cellular functions like metabolic activity and membrane integrity. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, are fundamental.[10][11] These initial screens are essential for establishing the dose-response relationship and calculating key parameters like the IC50 (half-maximal inhibitory concentration).
Experimental Workflow: Cytotoxicity Profiling
The overall workflow for the initial assessment is a straightforward, high-throughput compatible process.
Caption: Workflow for initial cytotoxicity and viability screening.
Protocol: MTT Cell Proliferation Assay
This protocol measures the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase, an indicator of metabolically active cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, a human breast cancer line known to express FGFRs[7])
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control: (Abs_sample / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Recommended Value |
| Cell Line | MDA-MB-231 |
| Seeding Density | 5,000 cells/well |
| Compound Conc. Range | 0.01 - 100 µM |
| Incubation Time | 72 hours |
| MTT Incubation | 4 hours |
| Readout Wavelength | 570 nm |
Part 2: Probing the Mechanism of Action - Kinase Inhibition
Given that pyrrolo[2,3-b]pyridine derivatives are often kinase inhibitors, the next logical step is to investigate whether this compound inhibits kinase activity within the cell.[1][3]
Rationale for Phosphorylation Assays
Kinase inhibitors act by preventing the phosphorylation of their substrate proteins.[12] Therefore, a direct way to measure the compound's effect in a cellular context is to quantify the phosphorylation level of a specific downstream substrate of the target kinase.[13][14] For FGFR inhibitors, a key downstream signaling pathway is the RAS-MEK-ERK pathway.[1][8] An assay measuring the phosphorylation of ERK (p-ERK) can serve as a robust readout of upstream kinase inhibition.
Signaling Pathway: FGFR and Downstream ERK Activation
Upon binding of a fibroblast growth factor (FGF), FGFR dimerizes and autophosphorylates, initiating a signaling cascade that leads to the phosphorylation and activation of ERK, which then translocates to the nucleus to regulate gene expression related to proliferation and survival.[8]
Caption: Simplified FGFR signaling pathway leading to ERK activation.
Protocol: In-Cell Western for Phospho-ERK Quantification
This method provides a quantitative, plate-based alternative to traditional Western blotting for measuring protein phosphorylation.
Materials:
-
Cell line with active FGFR signaling (e.g., NCI-H1581 or a cell line engineered to overexpress an FGFR)
-
Serum-free medium
-
This compound
-
FGF ligand (e.g., bFGF)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
96-well black-walled, clear-bottom plates
Procedure:
-
Cell Seeding & Starvation: Seed 20,000 cells per well in a 96-well plate. After 24 hours, replace the medium with serum-free medium and incubate for another 18-24 hours to reduce basal signaling.
-
Pre-treatment: Add serial dilutions of the compound to the cells and incubate for 2 hours at 37°C.
-
Stimulation: Add bFGF (e.g., 20 ng/mL final concentration) to all wells (except for unstimulated controls) and incubate for 15 minutes at 37°C.
-
Fixation: Immediately remove the medium and add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash wells 3 times with PBS containing 0.1% Tween-20. Add 100 µL of Permeabilization Buffer and incubate for 20 minutes.
-
Blocking: Wash wells and add 150 µL of Blocking Buffer. Incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Add 50 µL of primary antibody cocktail (anti-p-ERK and anti-total-ERK diluted in Blocking Buffer) to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash wells. Add 50 µL of secondary antibody cocktail (IRDye® 800CW and 680RD diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature, protected from light.
-
Readout: Wash wells extensively. Image the plate using an infrared imaging system (e.g., LI-COR Odyssey).
Data Analysis:
-
Quantify the fluorescence intensity in the 700 nm (total ERK) and 800 nm (p-ERK) channels.
-
Normalize the p-ERK signal to the total ERK signal for each well to control for cell number variations.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Plot the normalized p-ERK signal against compound concentration to determine the IC50 for pathway inhibition.
Part 3: Confirming Intracellular Target Engagement
While pathway analysis provides strong evidence of kinase inhibition, it is an indirect measure. A target engagement assay directly confirms that the compound binds to its intended kinase target inside the living cell.[15][16][17]
Rationale for Target Engagement Assays
Target engagement assays are crucial for confirming that a compound interacts with its intended molecular target in the complex environment of a live cell.[18] This helps to distinguish on-target effects from off-target or non-specific toxicity. The NanoBRET™ Target Engagement (TE) assay is a powerful method that measures compound binding by monitoring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase.[14]
Protocol: NanoBRET™ Target Engagement Assay
This protocol is based on Bioluminescence Resonance Energy Transfer (BRET) and provides a quantitative measure of compound affinity for a specific kinase in live cells.
Materials:
-
HEK293 cells
-
Transfection reagent
-
Plasmid DNA encoding the target kinase-NanoLuc® fusion protein (e.g., FGFR1-Nluc)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ TE Tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
96-well white, opaque plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid according to the manufacturer's protocol. Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the compound in Opti-MEM. In a separate plate, add the compound dilutions, the NanoBRET™ tracer, and the transfected cells.
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO2.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
-
Readout: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission simultaneously.
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to vehicle controls (no compound) and no-tracer controls.
-
The displacement of the tracer by the test compound results in a decrease in the BRET signal.
-
Plot the BRET ratio against the log of the compound concentration and fit to a dose-response curve to determine the IC50 for target engagement.
| Parameter | Recommended Value |
| Cell Line | HEK293 (for transient expression) |
| Target Plasmid | Kinase-NanoLuc® Fusion |
| Assay Principle | Bioluminescence Resonance Energy Transfer |
| Readout | Luminescence (460 nm and >600 nm) |
| Key Output | Target Engagement IC50 |
Conclusion and Future Directions
The protocols outlined in this application note provide a systematic framework for the cellular characterization of this compound. Starting with broad cytotoxicity screening, followed by specific pathway analysis, and culminating in direct target engagement confirmation, this workflow enables a comprehensive understanding of the compound's biological activity.
Successful execution of these assays will establish the compound's potency, cellular mechanism of action, and direct interaction with its intended target. Further studies could involve broader kinase selectivity profiling to assess off-target effects, cell migration and invasion assays to explore anti-metastatic potential, and ultimately, in vivo studies in relevant cancer models to evaluate therapeutic efficacy.
References
- 1. Buy 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 [smolecule.com]
- 2. This compound | 1150617-52-9 | Benchchem [benchchem.com]
- 3. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy this compound-3-carboxylic acid (EVT-3355594) | 1190316-93-8 [evitachem.com]
- 6. 1150617-52-9|this compound|BLD Pharm [bldpharm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
Application Note: High-Performance Analytical Strategies for the Characterization of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This application note provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery and development. Recognizing the critical need for robust analytical control, this document details optimized protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies presented are designed to be directly implemented or adapted by researchers in pharmaceutical development, quality control, and synthetic chemistry, ensuring the identity, purity, and stability of this important building block.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a derivative of 7-azaindole, has emerged as a valuable scaffold in medicinal chemistry. Its structural features, including the bromine atom at the 5-position, make it an ideal substrate for palladium-catalyzed cross-coupling reactions, which allows for the facile introduction of molecular diversity.[1] This versatility has led to its incorporation into a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2]
Given its role as a critical starting material and intermediate, the unambiguous identification and stringent purity assessment of this compound are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed framework for the analytical characterization of this compound, addressing the needs of researchers and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | - |
| Molecular Weight | 211.06 g/mol | - |
| Appearance | Expected to be a solid | [3] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. | General knowledge for similar heterocyclic compounds. |
| UV Absorbance | Expected to have significant absorbance in the UV region (approx. 220-300 nm) due to the aromatic pyrrolopyridine core.[4] | Inferred from structurally similar compounds. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Stability Assessment
RP-HPLC is the workhorse for purity determination and stability-indicating assays in the pharmaceutical industry. The method detailed below is designed to provide excellent resolution of this compound from potential process-related impurities and degradation products.
Rationale for Method Design
The choice of a C18 stationary phase is based on its wide applicability and proven performance for the separation of moderately polar to nonpolar aromatic compounds.[5] A gradient elution with acetonitrile and water is employed to ensure the timely elution of the main compound while also resolving earlier and later eluting impurities. The addition of a small amount of formic acid to the mobile phase helps to ensure good peak shape by suppressing the ionization of any residual silanols on the column and protonating the basic nitrogen atoms in the analyte. A detection wavelength of 254 nm is chosen as it is a common wavelength for the detection of aromatic compounds and is expected to provide good sensitivity for the pyrrolopyridine core.[6]
Detailed HPLC Protocol
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Chromatographic Conditions:
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
Method Validation (as per ICH Q2(R1) Guidelines)
For use in a regulated environment, this method should be fully validated. Key validation parameters include:
-
Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure the peak for this compound is free from co-eluting degradation products.[7][8][9]
-
Linearity: Assessed over a range of concentrations (e.g., 0.005 to 0.15 mg/mL) to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determined by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Characterization
LC-MS is a powerful tool for the definitive identification of the main compound and for the structural elucidation of unknown impurities. The HPLC method described above can be readily adapted for LC-MS analysis by replacing the non-volatile phosphoric acid with a volatile modifier like formic acid.
Rationale for LC-MS Analysis
By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of the eluting compounds. This provides a high degree of certainty in peak identification. For impurity analysis, fragmentation data (MS/MS) can be used to propose structures for unknown peaks.
Detailed LC-MS Protocol
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Use the same column, mobile phases, and gradient program as the HPLC-UV method.
MS Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 100-500 |
Expected Ion:
-
For this compound (C₈H₇BrN₂), the expected protonated molecule [M+H]⁺ will have an m/z of approximately 211.99 and 213.99, reflecting the isotopic pattern of bromine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a valuable technique for the analysis of volatile and semi-volatile organic impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials. Given the heterocyclic nature of this compound, it may also be amenable to direct GC-MS analysis if it is thermally stable.
Rationale for GC-MS Analysis
GC-MS provides excellent separation efficiency for volatile compounds and offers high-sensitivity detection with structural information from the mass spectra. It is the standard method for residual solvent analysis and can also be used to detect and identify other volatile impurities.
Detailed GC-MS Protocol
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
GC Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 40-550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be used to confirm the identity of this compound.
Rationale for NMR Analysis
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Together, they provide a complete picture of the molecular structure.
Detailed NMR Protocol
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse programs.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
A singlet for the methyl group protons.
-
Aromatic protons on the pyridine and pyrrole rings, with chemical shifts and coupling patterns characteristic of the substitution pattern.[10]
-
A broad singlet for the N-H proton of the pyrrole ring.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
A signal for the methyl carbon.
-
Signals for the aromatic carbons, with the carbon attached to the bromine atom expected to be at a lower field.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and stability, LC-MS for identification, GC-MS for volatile impurities, and NMR for structural confirmation ensures a thorough understanding of the quality of this critical pharmaceutical intermediate. Adherence to these or similar validated methods is essential for ensuring the consistency and safety of materials used in drug development and manufacturing.
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. irjpms.com [irjpms.com]
- 10. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (Compound C₈H₇BrN₂). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic intermediate. The unique electronic and steric properties conferred by the 7-azaindole core, combined with the methyl and bromo substituents, make this compound a valuable building block, particularly in the development of kinase inhibitors.[1][2] However, these same features can present specific challenges during purification.
This guide provides in-depth, field-proven troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound. Each entry explains the underlying chemical principles and provides actionable, step-by-step protocols.
Question 1: My primary purification by silica gel chromatography is yielding poor separation between my product and a closely-related impurity. How can I improve resolution?
Answer:
This is a common challenge, often stemming from impurities with very similar polarity to the target compound, such as regioisomers or starting materials that are structurally analogous. The this compound molecule has moderate polarity, with the pyrrolo-pyridine core providing polar character (N-H hydrogen bond donor, pyridine nitrogen as an acceptor) while the bromo-methyl-substituted ring system contributes non-polar characteristics. An impurity lacking one of these features, or having it in a different position, can have a very similar retention factor (Rƒ).
The acidic nature of standard silica gel can also cause peak tailing with basic compounds like pyridines, leading to broader peaks and poorer separation.[3] This occurs due to strong interactions between the basic nitrogen atom and acidic silanol (Si-OH) groups on the silica surface.
Protocol for Optimizing Chromatographic Separation:
-
Systematic TLC Analysis: Before scaling to a column, meticulously test various solvent systems using Thin Layer Chromatography (TLC). The goal is to maximize the difference in Rƒ (ΔRƒ) between your product and the persistent impurity.
-
Start Point: Begin with a non-polar solvent system like Hexanes:Ethyl Acetate (EtOAc) or Petroleum Ether:EtOAc. A typical starting ratio found in related syntheses is around 80:20 to 95:5.[2][4]
-
Solvent Modification:
-
If separation is poor, try replacing EtOAc with a different polar modifier like Dichloromethane (DCM) or Diethyl Ether (Et₂O). A Hexane:DCM:EtOAc ternary system can sometimes resolve stubborn spots.
-
To counteract peak tailing from acidic silica, add a small amount of a competing base to your mobile phase. A common and effective choice is 0.1-1% triethylamine (TEA).[3] This will occupy the acidic sites on the silica, allowing your basic compound to elute more symmetrically.
-
-
-
Column Chromatography Technique:
-
Dry Loading: For optimal band-sharpening, pre-adsorb your crude product onto a small amount of silica gel. Dissolve the crude material in a minimal volume of a volatile solvent (like DCM), add 2-3 times its weight in silica, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[2]
-
Gradient Elution: A shallow gradient is often superior to an isocratic elution for separating close-running spots. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of the polar solvent.[2] A slow, shallow gradient gives the compounds more time to interact differently with the stationary phase, enhancing separation.
-
-
Alternative Stationary Phases: If silica gel fails, consider a different stationary phase.
-
Alumina (Neutral or Basic): For basic compounds, neutral or basic alumina can be an excellent alternative to acidic silica gel, often eliminating peak tailing without the need for mobile phase additives.
-
Reversed-Phase Chromatography (C18): If the impurity is significantly more or less non-polar, reversed-phase flash chromatography (using a C18-functionalized silica) with a solvent system like Water:Acetonitrile or Water:Methanol can provide an orthogonal separation mechanism.
-
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Question 2: I am experiencing significant product loss during recrystallization. What is the best solvent system to use?
Answer:
High product loss during recrystallization is typically due to the compound having either too high or too low solubility in the chosen solvent or solvent system. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, its aromatic, heterocyclic structure suggests solubility in a range of organic solvents. The key is finding a binary system that provides a sharp solubility differential with temperature.
Protocol for Optimizing Recrystallization:
-
Solvent Screening: Test the solubility of a small amount (10-20 mg) of your purified material in various solvents (0.5 mL) at both room temperature and at reflux.
| Solvent Class | Recommended Solvents | Expected Solubility Profile |
| Non-Polar | Hexanes, Heptane, Cyclohexane | Low solubility at all temperatures. Good for use as an anti-solvent. |
| Intermediate Polarity | Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Moderate to high solubility. Good for use as the primary "dissolving" solvent. |
| Polar Aprotic | Acetonitrile (MeCN) | May show good solubility differential with temperature. |
| Polar Protic | Isopropanol (IPA), Ethanol (EtOH) | Often too soluble, but can be effective in a binary system with an anti-solvent like water or heptane. |
-
Developing a Binary Solvent System:
-
Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., Ethyl Acetate or Toluene).
-
Slowly add a hot anti-solvent (a solvent in which it is poorly soluble, e.g., Heptane or Hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the primary solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold anti-solvent.
-
A recommended starting system is Ethyl Acetate/Heptane . This combination often provides excellent crystal recovery for compounds of this type.
Question 3: My post-purification NMR spectrum looks clean, but the LC-MS shows a persistent impurity peak. What could be the cause?
Answer:
This scenario suggests the presence of an impurity that is either not visible by ¹H NMR or is present at a concentration below the NMR detection limit but high enough for a sensitive mass spectrometer.
Potential Causes and Troubleshooting Steps:
-
Inorganic Salts: Residual inorganic salts (e.g., from a reaction quench or workup) like ammonium chloride or sodium sulfate will not appear in the ¹H NMR but can be detected by some mass spectrometry methods or, more commonly, lead to poor ionization and suppressed signal.
-
Solution: Ensure the workup includes a thorough wash with water or brine to remove these salts. If salts are suspected post-purification, dissolving the material in an organic solvent (like DCM or EtOAc), filtering, and re-evaporating can remove them.
-
-
Positional Isomers: Isomers, such as a regioisomer of bromination or methylation, can have very similar ¹H NMR spectra but will likely have different fragmentation patterns or retention times in LC-MS.
-
Solution: Re-evaluate your chromatography. A different stationary phase (e.g., switching from silica to C18) or a finely-tuned gradient may be required to resolve the isomers.
-
-
Heavy Grease or Non-Protonated Impurities: High molecular weight grease from glassware joints or impurities with no protons (e.g., fully substituted aromatic byproducts) will be invisible in the ¹H NMR.
-
Solution: Careful cleaning of glassware is essential. If a non-protonated organic impurity is suspected, techniques like ¹³C NMR or elemental analysis can be informative. Re-purification with a different method may be necessary.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting inconsistent analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical and chemical properties of this compound?
-
Molecular Formula: C₈H₇BrN₂[5]
-
Molecular Weight: 211.06 g/mol [5]
-
Appearance: Typically a solid, which may range from off-white to brown depending on purity.[5]
-
Solubility: Generally soluble in polar organic solvents like DCM, EtOAc, THF, and methanol. It has lower solubility in non-polar solvents like hexanes and heptane.[4]
-
Stability: The compound is generally stable but should be protected from strong acids and excessive heat, which could potentially degrade the pyrrolopyridine core.
Q2: What are the recommended storage conditions?
For long-term stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place away from direct light. A refrigerator (2-8 °C) is suitable for long-term storage.
Q3: What are common impurities to look out for from the synthesis?
Common impurities often depend on the synthetic route. However, typical side-products can include:
-
Unreacted Starting Materials: For example, the un-brominated 4-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Positional Isomers: Depending on the directing effects of the substituents, other bromo-isomers could potentially form.
-
N-Protected Intermediates: If a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) was used, incomplete deprotection could leave the N-protected version as an impurity.[]
Q4: Which analytical techniques are essential for confirming the purity and identity of the final product?
A combination of techniques is required for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and absence of proton-bearing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by checking for the presence of other components.
-
Melting Point (mp): A sharp melting point range is a good indicator of high purity.
-
Elemental Analysis (C, H, N): To confirm the elemental composition matches the molecular formula. This provides strong evidence of purity, especially against non-carbon-containing impurities.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-4-methyl-7-azaindole). This resource is designed for researchers, medicinal chemists, and drug development professionals. We address common stability issues, provide troubleshooting protocols, and explain the chemical principles behind these recommendations to ensure the success and reproducibility of your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered when handling, storing, and using this compound.
FAQ 1: My solid this compound has changed color (e.g., from off-white to pink or brown). What causes this and is it still usable?
Answer:
Discoloration is the most frequent indicator of compound degradation. The 1H-pyrrolo[2,3-b]pyridine core, an electron-rich heteroaromatic system, is susceptible to oxidation.
-
Causality: The color change is typically due to slow, non-specific aerial oxidation, which can be accelerated by exposure to light and ambient moisture. This process can lead to the formation of highly conjugated, colored impurities. While the core 7-azaindole structure is generally stable, halogenated derivatives can be more sensitive.
-
Recommended Action: The usability of the material depends on the extent of degradation.
-
Assess Purity: Before use, dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Compare it against a reference spectrum to quantify the level of impurities. (See Protocol 1: Quality Assessment via ¹H NMR ).
-
Minor Discoloration: If the compound is >95% pure by NMR with only minor colored impurities, it may be suitable for some applications. However, for sensitive reactions like palladium-catalyzed cross-couplings, even trace impurities can interfere with catalysis.
-
Significant Discoloration: If significant degradation is observed, purification by column chromatography or recrystallization is recommended. If purification is not feasible, the use of a fresh, unopened batch of the reagent is advised.
-
FAQ 2: I am observing inconsistent yields in my Suzuki/Buchwald-Hartwig coupling reactions. Could the stability of the starting material be the issue?
Answer:
Yes, absolutely. The success of transition-metal-catalyzed cross-coupling reactions is highly dependent on the purity and integrity of the starting materials. The 7-azaindole scaffold is a well-known participant in such reactions.[1][2][3]
-
Causality & Troubleshooting:
-
Catalyst Poisoning: Degradation products can act as catalyst poisons. Oxidized species or other impurities may coordinate irreversibly to the palladium center, deactivating the catalyst and stalling the reaction.
-
N-H Reactivity: The pyrrole N-H is acidic and can react with the strong bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) used in these coupling reactions. This deprotonation forms the 7-azaindol-1-yl anion, which has been reported to be unstable towards air and moisture.[4] This can lead to side reactions or degradation of the starting material under the reaction conditions.
-
Competitive Binding: The pyridine nitrogen in the 7-azaindole core is a Lewis base and can coordinate to the palladium catalyst. While this is a fundamental aspect of its reactivity, any side products with different coordination properties can lead to complex and unpredictable reaction outcomes.
-
-
Recommended Action:
-
Confirm Purity: Always verify the purity of your this compound before use (See Protocol 1 ).
-
Protect the N-H Group: For complex or sensitive coupling reactions, consider protecting the pyrrole nitrogen (e.g., with a SEM or BOC group). This prevents side reactions related to N-H acidity and can improve solubility and yield.[5]
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) to prevent degradation of the starting material and catalyst, especially when strong bases are used.
-
FAQ 3: The compound is difficult to dissolve, or a precipitate forms in my solvent over time. Is this a stability problem?
Answer:
This can be related to either inherent solubility characteristics or degradation.
-
Causality:
-
Solubility Profile: this compound is a planar, heterocyclic molecule with hydrogen bonding capability (N-H donor, pyridine N acceptor). It generally has good solubility in polar aprotic solvents like DMF, DMSO, and NMP, and moderate solubility in THF and DCM. It is poorly soluble in nonpolar solvents like hexanes and often sparingly soluble in alcohols like methanol or ethanol at room temperature.
-
Degradation to Insoluble Products: As mentioned, oxidation or polymerization can lead to the formation of complex, higher molecular weight byproducts. These byproducts are often less soluble than the parent compound and can precipitate out of solution, especially during storage.
-
-
Recommended Action:
-
Consult a solvent miscibility chart and choose an appropriate solvent.
-
If using a solution for an extended period, store it under an inert atmosphere and protected from light.
-
If a precipitate forms in a previously clear solution, it is a strong indication of degradation. The solution should be analyzed (e.g., by LC-MS) to identify the precipitate or discarded in favor of a freshly prepared solution.
-
Experimental Protocols & Data
Protocol 1: Recommended Storage and Handling
To maintain the integrity of this compound, strict adherence to proper storage and handling procedures is essential.
1. Upon Receipt:
-
Visually inspect the container for an intact seal.
-
Note the color and consistency of the material. It should be an off-white to light-tan solid.
2. Storage:
-
Temperature: Store refrigerated at 2-8°C. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The original supplier packaging is often suitable. If you need to transfer the material, do so in a glovebox or use a new vial that has been flushed with inert gas.
-
Light: Store in an amber vial or in a dark location to protect from light.
-
Moisture: Keep the container tightly sealed to prevent moisture ingress.[6][7]
3. Handling:
-
Handle the solid in a well-ventilated area or a chemical fume hood.
-
For weighing and transfer, if possible, use a glovebox. If not, work quickly to minimize exposure to air and moisture.
-
Always use clean, dry spatulas and glassware.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Slows the rate of potential decomposition pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents aerial oxidation of the electron-rich ring.[4] |
| Light | Protect from Light (Amber Vial) | Prevents photo-catalyzed degradation. |
| Moisture | Tightly Sealed Container | Minimizes hydrolysis and moisture-mediated degradation.[4][6] |
Protocol 2: Quality Assessment via ¹H NMR Spectroscopy
This protocol provides a self-validating check to ensure the quality of your starting material before beginning an experiment.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the solid in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and will clearly show the exchangeable N-H proton.
2. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz or higher).
-
Ensure sufficient scans for a good signal-to-noise ratio.
3. Data Analysis:
-
Expected Chemical Shifts (δ, ppm in DMSO-d₆): Note: These are approximate values and may vary slightly based on instrument and concentration.
-
~11.8 ppm: A broad singlet corresponding to the pyrrole N-H .
-
~8.2 ppm: A singlet for the C6-H .
-
~7.5 ppm: A doublet or triplet for the C2-H .
-
~6.5 ppm: A doublet or triplet for the C3-H .
-
~2.5 ppm: A singlet for the methyl (CH ₃) group.
-
-
Purity Assessment: Integrate the well-resolved aromatic protons against the methyl protons. Look for unexpected peaks in the aromatic or aliphatic regions. The presence of multiple, unidentifiable small peaks suggests the presence of impurities. A clean spectrum with correct integrations and multiplicities indicates high purity.
Potential Degradation Pathways
Understanding the potential routes of degradation is key to preventing them. The 7-azaindole core is susceptible to several modes of decomposition.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. fishersci.com [fishersci.com]
Overcoming 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine solubility problems
Welcome to the technical support center for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's limited aqueous solubility. As a pyrrolopyridine derivative, this compound belongs to a class of molecules with immense therapeutic potential, often as kinase inhibitors, but whose utility in experimental systems is frequently hampered by poor solubility.[1] This resource provides field-proven insights, troubleshooting workflows, and detailed protocols to ensure you can achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new experiment. What is the absolute first step for dissolving this compound?
A1: The foundational step is to avoid direct dissolution in aqueous buffers. Instead, you must first prepare a high-concentration stock solution in a suitable water-miscible organic solvent. The industry-standard first choice is Dimethyl Sulfoxide (DMSO) due to its powerful solvating capabilities for a wide array of hydrophobic organic molecules.[2] From this primary stock (e.g., 10-50 mM), you can perform serial dilutions into your final aqueous experimental medium.
Causality: Direct addition to a buffer will almost certainly fail because the intermolecular forces between the highly polar water molecules are much stronger than any interaction they would have with your largely non-polar compound, leading to non-dissolution. The organic solvent disrupts the compound's crystal lattice energy and creates a solvated state from which it can be diluted.
Q2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) as soon as I diluted it into my aqueous cell culture media. What is happening and how do I prevent this?
A2: This is a classic and very common issue known as "precipitation upon dilution".[2] It occurs because while the compound is soluble in the DMSO stock, its concentration in the final aqueous solution exceeds its thermodynamic aqueous solubility limit. The DMSO concentration is no longer high enough to keep the compound solvated.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test if a lower final concentration of the compound stays in solution.
-
Use a Co-Solvent: Introduce a secondary organic solvent (a co-solvent) that is less harsh than DMSO but can help bridge the polarity gap. See Protocol 2 for a detailed workflow.
-
Adjust the pH: The pyrrolo[2,3-b]pyridine scaffold contains basic nitrogen atoms.[3] Lowering the pH of your aqueous buffer can protonate these sites, increasing the molecule's polarity and, consequently, its aqueous solubility. See Protocol 3 .[2]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[4][5]
Q3: Which organic solvents are best for creating a stock solution? Are there alternatives to DMSO?
A3: While DMSO is the most common, other solvents can be used depending on the experimental constraints (e.g., cell toxicity). The choice of solvent is a critical first step.
Causality: The ideal solvent will fully solubilize the compound at a high concentration without causing degradation or interfering with downstream assays. It's crucial to keep the final concentration of any organic solvent in your working solution low (typically <0.5% v/v) to avoid artifacts.[2]
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | Excellent solubilizing power; can be toxic to some cell lines at >0.5%; hygroscopic.[6][7] |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.945 | Good alternative to DMSO; lower viscosity; potential toxicity is a concern.[2][6][7] |
| Ethanol (EtOH) | C₂H₆O | 78.5 | 0.789 | Less toxic than DMSO/DMF; often used as a co-solvent; may not achieve as high a stock concentration.[2][6][7] |
| N-methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 1.033 | Strong solubilizer, particularly for compounds that are difficult to dissolve in DMSO.[7] |
This data is compiled from various chemical property databases.[6][7]
Q4: How does pH adjustment work, and what is a safe pH range to consider?
A4: The principle behind pH adjustment lies in altering the ionization state of the molecule. Most small molecule kinase inhibitors are weakly basic.[3] The nitrogen atoms in the pyridine and pyrrole rings of this compound can accept a proton (become protonated) in an acidic environment. This positive charge significantly increases the molecule's interaction with polar water molecules, thereby enhancing solubility.[2]
Expert Insight: To be effective, the pH of your buffer should be at least 1-2 units below the compound's pKa (the pH at which it is 50% ionized). While the exact pKa of this specific compound may not be published, related kinase inhibitors often have improved solubility in a pH range of 4 to 6.[2] Always verify that the pH change does not negatively impact your biological system (e.g., cell viability, enzyme activity).
Troubleshooting Workflows & Protocols
Experimental Workflow: A Decision Tree for Solubility Enhancement
The following diagram outlines a logical progression for troubleshooting solubility issues with this compound.
Caption: Decision tree for systematically addressing solubility challenges.
Protocol 1: Preparation of a Standard DMSO Stock Solution
This protocol describes the fundamental first step for solubilizing your compound.
Methodology:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening. This critical step prevents atmospheric moisture from condensing inside the vial, which can affect compound stability and mass.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW 211.06 g/mol , add 1 mL of DMSO to 2.11 mg of compound).
-
Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[2]
-
Sonication (Optional): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up solute aggregates.
-
Gentle Warming (Optional): As a final measure, warm the solution in a 37°C water bath for 10-15 minutes.[2] Do not overheat, as this can degrade the compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Improving Solubility with a Co-Solvent System
This protocol is employed when direct dilution of a DMSO stock into an aqueous buffer results in precipitation.
Methodology:
-
Prepare Primary Stock: Prepare a concentrated stock solution (e.g., 50 mM) in 100% DMSO as described in Protocol 1 .
-
Intermediate Dilution: Create an intermediate dilution of the primary stock in a co-solvent such as ethanol or PEG 400. For example, dilute the 50 mM DMSO stock 1:4 in ethanol to achieve a 10 mM solution in a 20% DMSO / 80% ethanol mixture.
-
Final Dilution: Add the intermediate co-solvent dilution dropwise to your final, vigorously stirring aqueous buffer to achieve the desired working concentration. The co-solvent acts as a "bridge," reducing the dielectric gap between the DMSO and water and helping to keep the compound in solution.
Protocol 3: Improving Solubility with pH Adjustment
This protocol is suitable for ionizable, weakly basic compounds like many pyrrolopyridine derivatives.
Methodology:
-
Determine Target pH: If the pKa of your compound is known or can be estimated, prepare an aqueous buffer with a pH at least 1-2 units below this value (e.g., a citrate or acetate buffer with a pH of 4.5). If the pKa is unknown, start empirically with a buffer at pH 5.0.
-
Prepare Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., 10 mM in DMSO) as per Protocol 1 .
-
Buffer Compatibility Check: Ensure the prepared acidic buffer is compatible with your experimental system (e.g., does not harm cells or inhibit enzymes).
-
Dilution into Acidic Buffer: Dilute the DMSO stock solution into the prepared acidic aqueous buffer. The low pH environment will protonate the compound, increasing its solubility.
Advanced Strategy: Micellar Solubilization
For particularly challenging compounds, surfactants can be used to form micelles that encapsulate the drug, enhancing its apparent solubility.
Caption: Diagram of a drug molecule encapsulated within a surfactant micelle.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. scribd.com [scribd.com]
Technical Support Center: Managing Off-Target Effects of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
Introduction: The compound 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine belongs to a class of heterocyclic compounds known as 7-azaindoles. This structural scaffold is a cornerstone in the development of various protein kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[1][2] While specific published data on the direct targets and off-targets of this compound are limited, its core structure is found in inhibitors targeting kinases such as Fibroblast Growth Factor Receptors (FGFRs), Fyn, and Glycogen Synthase Kinase-3β (GSK-3β).[1][3]
Given the high degree of conservation in the ATP-binding site across the human kinome, off-target activity is a critical consideration for any ATP-competitive inhibitor.[4][5] This guide uses the extensively studied GSK-3 inhibitor, CHIR-99021 , as a primary reference model to address common questions, troubleshooting scenarios, and validation strategies applicable to this class of compounds. Understanding the principles outlined here will empower researchers to anticipate, identify, and mitigate potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a phenotype inconsistent with the known function of my intended target. Could this be an off-target effect?
A1: Yes, this is a classic indicator of potential off-target activity. Kinase inhibitors, especially those targeting the conserved ATP-binding pocket, can interact with dozens or even hundreds of other kinases with varying potency.[6] For example, while CHIR-99021 is a highly potent GSK-3 inhibitor, it is known to have off-target effects on kinases like Cyclin-Dependent Kinases (CDKs), which can lead to unexpected phenotypes related to cell cycle progression.[7] An observed effect that cannot be rationalized by the canonical signaling pathway of your primary target should immediately prompt an investigation into off-target binding.
Q2: My cells are showing unexpected toxicity at concentrations where my primary target should be selectively inhibited. What's happening?
A2: Unanticipated cytotoxicity is often linked to off-target effects. Inhibition of kinases essential for cell survival, even at moderate levels, can induce apoptosis or cell cycle arrest.[7] GSK-3 inhibitors, for instance, have been reported to induce dose-dependent apoptosis in some cancer and stem cell lines.[7] This effect could be mediated by on-target GSK-3 inhibition in certain contexts or by off-target inhibition of other crucial kinases. It is essential to determine the therapeutic window of your compound in your specific cell system by performing a dose-response curve for viability (e.g., using an MTT or CellTiter-Glo assay).
Q3: What are the most common off-targets for aminopyrimidine or pyrrolopyridine-based GSK-3 inhibitors?
A3: While CHIR-99021 is considered highly selective, no inhibitor is perfectly specific. Off-target effects are often revealed through comprehensive screening. The most well-documented off-targets for CHIR-99021 are members of the CDK family. It's also important to consider that "off-target" doesn't exclusively mean other kinases; compounds can interact with non-kinase proteins as well, such as bromodomains or other ATP-binding proteins.[6][8]
Table 1: Representative Kinase Selectivity Profile of CHIR-99021
| Target | Type | IC₅₀ (nM) | Significance |
|---|---|---|---|
| GSK-3β | On-Target | 6.7 | Primary target for Wnt/β-catenin pathway activation.[9] |
| GSK-3α | On-Target | 10 | Isoform of the primary target.[9] |
| CDK2 | Off-Target | >500 | Weakly inhibited; may contribute to cell cycle effects at high concentrations.[9] |
| Other Kinases | Off-Target | Generally >100x higher IC₅₀ | CHIR-99021 shows high selectivity against a broad panel of other kinases.[9] |
Q4: How can I experimentally distinguish between on-target and off-target effects?
A4: This is the most critical question in small molecule research. A multi-pronged approach is required for confident target validation:
-
Use an Orthogonal Inhibitor: Employ a structurally distinct inhibitor that targets the same primary protein. If this second inhibitor reproduces the phenotype, it strengthens the case for an on-target effect.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target protein. If the genetic perturbation phenocopies the effect of the inhibitor, it provides strong evidence for on-target action.
-
Dose-Response Correlation: Carefully correlate the concentration of the inhibitor required to elicit the phenotype with the concentration required to inhibit the target protein (its IC₅₀ or EC₅₀). A significant discrepancy may suggest an off-target mechanism.
-
Rescue Experiments: If your inhibitor's effect is due to enzymatic inhibition, overexpressing a drug-resistant mutant of the target kinase should rescue the phenotype.
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Unexpected Phenotypes with an Orthogonal Inhibitor
Rationale: The principle here is that two structurally unrelated compounds are unlikely to share the same off-target profile. If both compounds, which only share the intended primary target, produce the same biological outcome, the effect is very likely mediated by that on-target.
Workflow Diagram: Orthogonal Inhibitor Validation
Caption: Workflow for validating a phenotype using a structurally orthogonal inhibitor.
Step-by-Step Protocol:
-
Characterize Primary Compound: Perform a dose-response experiment with your primary compound (this compound) to determine the EC₅₀ for the phenotype of interest.
-
Select Orthogonal Inhibitor: Choose a well-characterized inhibitor for your hypothesized target with a different chemical scaffold. For GSK-3, alternatives to CHIR-99021 include BIO (6-bromoindirubin-3'-oxime) or SB-216763.
-
Determine Equipotent Dosing: Using published IC₅₀ values for the target kinase, calculate the concentration of the orthogonal inhibitor needed to achieve the same level of target engagement as your primary compound. It is best to use concentrations relative to the IC₅₀ (e.g., 1x, 5x, 10x IC₅₀).
-
Perform Experiment: Treat your cells in parallel with:
-
Vehicle (e.g., DMSO)
-
Your primary compound (at its EC₅₀)
-
The orthogonal inhibitor (at the calculated equipotent concentration)
-
-
Analyze Outcome: Measure the phenotype in all conditions. If the orthogonal inhibitor reproduces the phenotype to a similar magnitude, the on-target hypothesis is strongly supported. If it does not, the effect of your primary compound is likely due to off-target activity.
Guide 2: Validating Target Engagement with Genetic Knockdown
Rationale: The most definitive way to prove an inhibitor's on-target action is to show that removing the target protein via genetic means mimics the drug's effect. This approach is independent of small molecule pharmacology and its associated off-target liabilities.
Step-by-Step Protocol (using siRNA):
-
Design and Validate siRNA: Design at least two independent siRNA duplexes targeting different sequences of your target gene's mRNA (e.g., GSK3B). Validate their efficacy by transiently transfecting cells and measuring target protein knockdown by Western blot 48-72 hours post-transfection. A non-targeting (scramble) siRNA should be used as a negative control.
-
Phenotypic Assay: Transfect cells in parallel with:
-
Non-targeting (scramble) siRNA
-
siRNA #1 against your target
-
siRNA #2 against your target
-
-
Measure Phenotype: At 48-72 hours post-transfection (or an appropriate time for your assay), measure the biological phenotype of interest.
-
Compare with Inhibitor: In a parallel experiment, treat non-transfected cells with your inhibitor and vehicle.
-
Analyze and Conclude: If the phenotype observed in the cells treated with validated siRNAs is the same as the phenotype in the cells treated with your inhibitor, this provides robust evidence that the inhibitor is acting through the intended target.
Understanding Signaling Context
Off-target effects can be confounding because they may activate or inhibit pathways that crosstalk with your intended pathway. For a GSK-3 inhibitor, the goal is typically to activate the Wnt/β-catenin pathway. However, an off-target effect on a CDK could simultaneously impact cell cycle, creating a complex biological outcome.
Signaling Pathway Diagram: On-Target vs. Potential Off-Target Effects
Caption: On-target inhibition of GSK-3β leads to Wnt pathway activation, while off-target CDK2 inhibition can cause unintended cell cycle effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
Technical Support Center: Enhancing the Bioavailability of 1H-pyrrolo[2,3-b]pyridine Compounds
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine compounds, also known as 7-azaindoles. This guide is designed to provide in-depth, practical solutions to the common challenges associated with improving the oral bioavailability of this important class of molecules. Many 7-azaindole derivatives exhibit promising therapeutic activities, particularly as kinase inhibitors, but their development is often hampered by poor aqueous solubility and/or permeability.[1][2] This resource offers troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Solubility & Dissolution Issues
Question 1: My 1H-pyrrolo[2,3-b]pyridine derivative exhibits extremely low aqueous solubility (<0.1 mg/mL). Where do I start?
Answer: Poor aqueous solubility is a primary hurdle for many heterocyclic compounds.[3] A systematic, data-driven approach is crucial.
Initial Steps:
-
Comprehensive Physicochemical Characterization: Before attempting any formulation strategy, a thorough understanding of your compound's intrinsic properties is essential.[4]
-
pKa Determination: Identifies ionizable groups, which is critical for pH-adjustment strategies.
-
LogP/LogD Measurement: Quantifies lipophilicity, guiding the selection of lipid-based or other formulation approaches.
-
Melting Point & DSC (Differential Scanning Calorimetry): Provides information on the solid-state properties and potential for polymorphism.
-
Crystalline Form Analysis (PXRD - Powder X-ray Diffraction): Determines if multiple crystalline forms (polymorphs) exist, as they can have different solubilities.
-
-
Preliminary Solubility Screening:
-
pH-Solubility Profile: Assess solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). This will indicate if salt formation or pH-controlled formulations could be viable.[5][6]
-
Co-solvent Screening: Evaluate solubility in various water-miscible solvents (e.g., PEG 300, propylene glycol, ethanol).[5][6] While simple, be aware that co-solvent formulations can sometimes lead to drug precipitation upon dilution in the gastrointestinal (GI) tract.[5][6]
-
dot
Caption: Initial workflow for addressing low aqueous solubility.
Question 2: I've tried micronization, but the dissolution rate of my compound is still too slow. What's going wrong?
Answer: While particle size reduction increases the surface area for dissolution, it doesn't alter the equilibrium solubility of the compound.[7] Several factors could be limiting the effectiveness of micronization.
Troubleshooting Micronization:
| Potential Issue | Underlying Cause | Recommended Action |
| Particle Agglomeration | Poor wettability of the micronized powder leads to clumping, reducing the effective surface area. | Include a wetting agent or surfactant (e.g., sodium lauryl sulfate, polysorbate 80) in your formulation to improve particle dispersion. |
| Lack of Sink Conditions | The concentration of the drug in the dissolution medium approaches its saturation solubility, slowing down further dissolution. | Increase the volume of the dissolution medium or add a solubilizing agent (e.g., surfactant above its critical micelle concentration) to maintain sink conditions.[3] |
| Recrystallization | The high-energy surface of micronized particles can sometimes lead to recrystallization into a less soluble form during storage or dissolution. | Characterize the solid form of the material before and after dissolution using PXRD to check for any changes in crystallinity. |
Formulation & Stability Challenges
Question 3: My amorphous solid dispersion (ASD) shows excellent initial dissolution but then the drug concentration crashes due to precipitation. How can I prevent this?
Answer: This phenomenon, known as the "spring and parachute" effect, is common with ASDs. The "spring" is the rapid dissolution to a supersaturated state, and the "parachute" is the ability to maintain that supersaturation.[8] A formulation that "crashes" has a poor parachute.
Improving Supersaturation Maintenance:
-
Polymer Selection: The choice of polymer is critical. Hydrophilic polymers like PVP/VA 64 or HPMC-AS are often used to create ASDs.[3] These polymers can inhibit nucleation and crystal growth of the drug in solution. Experiment with different polymers and drug-to-polymer ratios to find the optimal combination for maintaining supersaturation.
-
Inclusion of Precipitation Inhibitors: Sometimes, a second polymer or a surfactant can be added to the formulation to act as a precipitation inhibitor. These agents work by adsorbing to the surface of newly formed drug nuclei, preventing their growth into larger crystals.
dot
Caption: "Spring and Parachute" effect in ASDs and mitigation.
Question 4: I'm developing a lipid-based formulation (e.g., SEDDS/SMEDDS), but the in vivo exposure is highly variable. What are the likely causes?
Answer: High variability in exposure with lipid-based formulations often points to issues with the formulation's interaction with the complex environment of the GI tract.
Potential Causes for Variability:
-
Poor Emulsification: The formulation may not be dispersing into fine, stable droplets upon contact with GI fluids. This can be due to an improper ratio of oil, surfactant, and co-surfactant.
-
Food Effects: The presence or absence of food can significantly alter the digestion of lipids and, consequently, drug release and absorption.[9] High-fat meals can sometimes enhance the absorption of lipid-formulated drugs but can also introduce variability.
-
GI Fluid Composition: The composition of bile salts and phospholipids in the gut, which aid in lipid digestion and drug solubilization, can vary between individuals and in response to food.
Optimization Steps:
-
Formulation Titration: Systematically vary the ratios of your formulation components (oil, surfactant, co-surfactant) and perform in vitro dispersion tests in simulated gastric and intestinal fluids (SGF and SIF) to identify robust formulations that emulsify quickly and completely.
-
Assess Food Effects In Vitro: Conduct dispersion and dissolution tests in "fed-state" simulated intestinal fluid (FeSSIF) and "fasted-state" simulated intestinal fluid (FaSSIF) to predict potential food effects.[10]
-
Consider Muco-adhesive Polymers: Adding muco-adhesive polymers can prolong the residence time of the formulation in the GI tract, potentially leading to more consistent absorption.[9]
Part 2: Frequently Asked Questions (FAQs)
Question 1: What are the primary strategies to improve the bioavailability of poorly soluble 1H-pyrrolo[2,3-b]pyridine compounds?
Answer: Several established strategies can be employed, often categorized by their mechanism of action.[5][7] The choice depends on the specific properties of your compound.
| Strategy | Mechanism | When to Consider |
| Particle Size Reduction | Increases surface area to enhance dissolution rate.[11] | For compounds where dissolution rate is the limiting factor (BCS Class II). |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer in a high-energy amorphous state, increasing its apparent solubility and dissolution rate.[12][13] | For crystalline compounds with high melting points and poor solubility. |
| Lipid-Based Formulations (e.g., SEDDS, SMEDDS) | The drug is dissolved in a lipid-surfactant mixture that forms a fine emulsion in the GI tract, bypassing the dissolution step.[14][15] | For lipophilic (high LogP) compounds. Can also enhance lymphatic uptake, bypassing first-pass metabolism.[14][16] |
| Complexation | Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility.[11] | For molecules that can physically fit within the cyclodextrin cavity. |
| Salt Formation | For ionizable compounds, forming a salt can dramatically increase solubility and dissolution rate.[17] | For compounds with acidic or basic functional groups (determined by pKa). |
Question 2: Many 1H-pyrrolo[2,3-b]pyridine derivatives are kinase inhibitors. Are there specific formulation challenges for this class of drugs?
Answer: Yes, kinase inhibitors, including many 7-azaindole derivatives, often present a unique set of challenges.
-
"Brick Dust" Properties: They are frequently large, rigid, and planar molecules with poor aqueous solubility and low permeability, placing them in BCS Class IV.
-
High Lipophilicity: While this can be beneficial for membrane permeability, it often correlates with poor aqueous solubility.
-
Potential for High First-Pass Metabolism: As with many orally administered drugs, they can be subject to extensive metabolism in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.
For these challenging compounds, enabling technologies like ASDs and lipid-based formulations are often required.[11][13] It is also crucial to assess metabolic stability early in development using in vitro models like liver microsomes.[3]
Question 3: How can I predict the oral bioavailability of my compound in the early stages of development?
Answer: A combination of in vitro assays and computational modeling can provide valuable predictive insights before moving into animal studies.
-
In Vitro Permeability Assays:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput assay that predicts passive diffusion across an artificial membrane.[18][19]
-
Caco-2 Cell Monolayer Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes. It can predict not only passive permeability but also active transport and efflux mechanisms.[18][19]
-
-
In Vitro Dissolution and Solubility Testing:
-
Biorelevant Media: Using simulated intestinal fluids (FaSSIF, FeSSIF) for dissolution testing provides a more accurate prediction of in vivo behavior than simple buffers.[10]
-
-
Biopharmaceutical Classification System (BCS):
-
By combining solubility and permeability data, you can classify your compound into one of four BCS classes.[4] This classification helps to identify the rate-limiting step for oral absorption (e.g., dissolution for Class II, permeability for Class III) and guides formulation strategy.
-
dot
Caption: Decision tree for early bioavailability prediction.
Part 3: Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol provides a general method for preparing an ASD, a common technique for enhancing the solubility of poorly soluble compounds.[20]
Materials:
-
1H-pyrrolo[2,3-b]pyridine derivative ("API")
-
Polymer (e.g., PVP/VA 64, HPMC-AS)
-
Solvent system (e.g., dichloromethane/methanol 1:1 v/v) in which both API and polymer are soluble.
Equipment:
-
Laboratory-scale spray dryer
-
Analytical balance
-
Stir plate and stir bar
Procedure:
-
Solution Preparation:
-
Dissolve the API (e.g., 1 g) and the polymer (e.g., 2-4 g, depending on the desired drug loading) in the chosen solvent system to form a clear solution. Ensure complete dissolution.
-
-
Spray Dryer Setup:
-
Set the inlet temperature (e.g., 100-140°C).
-
Adjust the aspirator and pump rate to achieve a target outlet temperature (e.g., 50-70°C). The outlet temperature should be well below the boiling point of the solvent but high enough to ensure efficient drying.
-
Set the atomizing air flow rate as per the instrument's recommendation.
-
-
Spray Drying:
-
Feed the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the API dispersed in the polymer matrix.
-
-
Product Collection & Secondary Drying:
-
Collect the dried powder from the cyclone.
-
Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the ASD using PXRD (absence of sharp peaks) and DSC (presence of a single glass transition temperature, Tg).
-
Perform dissolution testing to compare the performance of the ASD against the unformulated crystalline API.
-
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 19. books.rsc.org [books.rsc.org]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine Dose-Response Curve Troubleshooting
Introduction
Welcome to the technical support center for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for generating reliable dose-response curves with this compound. As a substituted 7-azaindole, this compound is a versatile heterocyclic compound with potential applications in medicinal chemistry, including as a building block for kinase inhibitors.[1][] Accurate dose-response analysis is critical for understanding its biological activity. This document provides practical guidance to overcome common experimental hurdles and ensure data integrity.
FAQs: Foundational Knowledge
Q1: What is this compound and what is its primary mechanism of action?
This compound is a heterocyclic organic compound featuring a fused pyrrole-pyridine ring system.[1] While this specific molecule is often used as a chemical intermediate, the broader class of pyrrolo[2,3-b]pyridine derivatives is well-recognized for its role in kinase inhibition.[] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases, thereby blocking downstream phosphorylation events and interrupting signaling cascades crucial for cell proliferation and survival.[3] For example, derivatives have been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs) and Janus kinases (JAKs).[][3]
Q2: What is a dose-response curve and why is it essential?
A dose-response curve is a fundamental tool in pharmacology that graphically depicts the relationship between the concentration of a compound and the magnitude of its biological effect.[4] These curves are typically sigmoidal on a semi-log plot and are used to determine key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantify the compound's potency.[5] Establishing a robust dose-response curve is crucial for lead candidate selection, understanding the mechanism of action, and defining a therapeutic window.[4]
Q3: What are the initial considerations before starting a dose-response experiment with this compound?
Before initiating an experiment, it is critical to consider the following:
-
Compound Solubility: Poor aqueous solubility is a common challenge for small molecules, potentially leading to inaccurate dosing and precipitation in culture media.[6][7][8] It is advisable to determine the solubility of this compound in your chosen solvent (e.g., DMSO) and final assay medium.
-
Cell Line Selection: Ensure the chosen cell line expresses the target of interest. The metabolic activity and growth rate of the cell line can also influence the assay outcome.[9]
-
Assay Readout: Select an assay that accurately reflects the biological question. For kinase inhibitors, readouts can range from direct target engagement to downstream pathway modulation or overall cell viability.[4]
Troubleshooting Common Issues
This section addresses specific problems you might encounter while generating a dose-response curve for this compound.
Issue 1: No or Weak Response to the Compound
Symptoms: The dose-response curve is flat, or the observed inhibition is minimal even at the highest concentrations tested.
| Potential Cause | Explanation & Recommended Action |
| Compound Insolubility | The compound may be precipitating out of solution at higher concentrations, leading to an artificially low effective concentration. Action: Visually inspect wells for precipitation. Determine the compound's solubility limit in your assay medium. Consider using a lower percentage of organic solvent (e.g., DMSO) or exploring formulation strategies if insolubility persists.[10] |
| Incorrect Concentration Range | The selected concentration range may be too low to elicit a biological response. Action: Perform a pilot experiment with a broad concentration range (e.g., from nanomolar to high micromolar) to identify the active range.[4] |
| Compound Instability | The compound may be degrading in the culture medium over the course of the experiment. Action: Verify the stability of the compound under your experimental conditions (e.g., temperature, pH). Consider reducing the incubation time if stability is a concern. |
| Inappropriate Cell Model | The chosen cell line may not express the target kinase or may have redundant signaling pathways that compensate for the inhibition. Action: Confirm target expression via methods like Western blot or qPCR. Select a cell line known to be sensitive to the targeted pathway. |
| Insufficient Incubation Time | The effect of the compound may be time-dependent and require a longer incubation period to become apparent. Action: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect.[4] |
Issue 2: Inconsistent or Non-Sigmoidal Dose-Response Curve
Symptoms: The data points are highly variable, or the curve does not follow the expected sigmoidal shape. It may appear as a U-shaped or an incomplete curve.
| Potential Cause | Explanation & Recommended Action |
| Narrow Concentration Range | If the concentration range is too narrow, the top and bottom plateaus of the curve will not be well-defined, leading to an inaccurate IC50 calculation.[11] Action: Broaden the concentration range to ensure you capture both the maximal and minimal responses.[4] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to variability. Action: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[12] |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to high variability. Overly confluent or sparse cells can also respond differently to the compound. Action: Optimize and standardize your cell seeding density to ensure cells are in a logarithmic growth phase during treatment.[9][12] |
| U-Shaped (Hormetic) Curve | A U-shaped or inverted U-shaped curve, known as hormesis, can occur due to complex biological responses, such as receptor upregulation at low doses and downregulation at high doses.[13] Action: This may be a true biological effect. Ensure you have sufficient data points at both low and high concentrations to accurately model the curve. Consider alternative mechanisms of action at different concentration ranges. |
| Off-Target Effects | At high concentrations, the compound may have off-target effects that confound the dose-response relationship. Action: If possible, use a more specific inhibitor as a control. Validate key findings with a secondary, orthogonal assay. |
Issue 3: High Variability Between Experiments
Symptoms: The IC50 value shifts significantly between replicate experiments.
| Potential Cause | Explanation & Recommended Action |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to the compound, reducing its free and active concentration.[14][15] Variations in serum lots can lead to inconsistent binding. Action: Qualify each new lot of FBS. Consider reducing the serum concentration or using serum-free media for the duration of the compound treatment, if tolerated by the cells. Be aware that this can alter the IC50 value.[15][16] |
| Cell Passage Number | Cells can undergo phenotypic and genotypic changes at high passage numbers, altering their response to drugs.[9] Action: Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Reagent Preparation | Errors in serial dilutions or variations in reagent preparation can introduce significant variability. Action: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Biological Variability | Inherent biological fluctuations can contribute to variability. Action: Include appropriate positive and negative controls in every experiment to monitor assay performance. Normalize data to these controls to reduce inter-assay variation. |
Experimental Protocols & Workflows
Workflow for Dose-Response Curve Optimization
This workflow provides a systematic approach to developing a robust dose-response assay.
Caption: A typical workflow for optimizing a dose-response curve experiment.
Protocol 1: Cell Viability Assessment using ATPlite Assay
This protocol measures cell viability by quantifying intracellular ATP levels.[17][18][19] A decrease in ATP is indicative of cytotoxicity or cytostatic effects.
Materials:
-
White, clear-bottom 96-well plates suitable for cell culture and luminescence readings.
-
ATPlite Luminescence Assay System (or equivalent).[20]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium, serum, and cells of interest.
Procedure:
-
Cell Seeding: Seed cells at a pre-optimized density in a 96-well plate and incubate overnight to allow for attachment.[4]
-
Compound Preparation: Prepare serial dilutions of the compound in culture medium. A typical final DMSO concentration should be ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the seeding medium and add the medium containing the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
ATP Measurement:
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (100% viability) and a positive control for cell death (0% viability).
-
Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.[21]
-
Protocol 2: Validation of Target Inhibition by Western Blot
This protocol can be used to confirm that this compound inhibits the phosphorylation of a specific downstream target of the kinase of interest.[22][23]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the compound (including a vehicle control) for a shorter duration (e.g., 1-4 hours) to observe acute effects on signaling.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[24]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[22]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding. Avoid using milk as a blocking agent for phospho-antibodies due to the presence of casein.[24]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the target protein.[23]
-
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates the potential inhibitory effect of this compound on a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. This compound | 1150617-52-9 | Benchchem [benchchem.com]
- 3. Buy 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmtech.com [pharmtech.com]
- 9. biocompare.com [biocompare.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 12. marinbio.com [marinbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. veritastk.co.jp [veritastk.co.jp]
- 20. biocompare.com [biocompare.com]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Technical Support Center: 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-4-methyl-7-azaindole). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges and artifacts encountered when working with this versatile building block. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that can often be resolved with quick checks and minor adjustments.
Q1: My NMR spectrum shows a singlet around 2.50 ppm and another at 3.33 ppm that I can't assign to my product. What are these?
A: These are likely residual signals from common laboratory solvents. A singlet around 2.50 ppm in DMSO-d6 corresponds to residual DMSO, while a peak around 3.33 ppm is often due to water in the same solvent. Similarly, in CDCl3, residual chloroform appears at 7.26 ppm and water at 1.56 ppm. Always consult a table of common NMR solvent impurities to confirm.[1][2][3][4]
Q2: I'm seeing a significant amount of a byproduct with a molecular weight that is 80 units less than my starting material after a cross-coupling reaction. What is happening?
A: This strongly suggests the loss of the bromine atom, a common side reaction known as reductive debromination.[5] This is particularly prevalent in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings. The N-H proton of the azaindole ring can be deprotonated under basic conditions, increasing the electron density of the ring system and making the C-Br bond more susceptible to cleavage.[5]
Q3: My compound appears to be degrading upon storage or during workup. How can I improve its stability?
A: While this compound is generally stable, prolonged exposure to strong acids, bases, or light can lead to degradation. For long-term storage, it is recommended to keep the compound in a cool, dark place, preferably under an inert atmosphere.[6] If instability is observed during aqueous workups, minimize the time the compound is in contact with acidic or basic solutions and consider using a milder pH range for extraction.
Q4: I'm having trouble with the solubility of my this compound in common organic solvents for my reaction. What are my options?
A: 7-azaindole derivatives can have limited solubility in non-polar solvents. For reactions, consider more polar aprotic solvents like DMF, DMAc, or NMP. In some cases, gentle heating can improve solubility, but be mindful of potential degradation with prolonged heating. For cross-coupling reactions, solvent choice is critical and can influence reaction efficiency.[7]
II. Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving complex experimental issues.
Guide 1: Synthesis & Purification Artifacts
Symptom: Unexpected peaks in the crude NMR or multiple spots on TLC after synthesis.
Potential Causes & Solutions:
-
Incomplete Bromination: If synthesizing from 4-methyl-1H-pyrrolo[2,3-b]pyridine, you may have residual starting material.
-
Solution: Increase the equivalents of the brominating agent (e.g., NBS) or prolong the reaction time. Monitor the reaction closely by TLC or LC-MS to ensure full conversion.
-
-
Regioisomeric Impurities: Bromination of substituted azaindoles can sometimes yield minor amounts of other bromo-isomers, although the 5-position is generally favored.
-
Solution: Careful purification by column chromatography is essential. Using a gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol can help separate closely related isomers.[8]
-
-
Dimerization/Oligomerization: Under harsh basic conditions or with certain catalysts, azaindole derivatives can undergo self-coupling or dimerization.
-
Solution: Use the mildest effective base for your reaction. Ensure proper dilution to disfavor intermolecular reactions.
-
Guide 2: Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Symptom: Low yield of the desired coupled product and/or significant byproduct formation.
Common Culprits & Troubleshooting Strategies:
-
Reductive Debromination: As mentioned in the FAQs, this is a major side reaction.
-
Causality: The N-H proton's acidity facilitates the formation of an indolide anion under basic conditions, which increases the electron density on the pyrrole ring and promotes C-Br bond cleavage.
-
Solution: N-protection of the pyrrole nitrogen is the most effective strategy.[5] Common protecting groups include Boc, SEM, or a sulfonyl group like tosyl. The choice of protecting group will depend on the downstream reaction conditions and deprotection strategy.
-
-
Catalyst Inactivation/Poor Reactivity: The pyridine nitrogen in the 7-azaindole core can act as a ligand and chelate to the palladium catalyst, inhibiting its activity.[9]
-
Homo-coupling: You may observe the formation of a bi-aryl product of your boronic acid or a dimer of the azaindole.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative processes that can lead to homo-coupling. Degas all solvents thoroughly.
-
Table 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
| Symptom | Potential Cause | Recommended Action |
| Low Conversion | Catalyst inhibition/deactivation | Use Buchwald ligands (e.g., XPhos, SPhos); consider a palladium pre-catalyst. |
| Poor solubility of starting material | Switch to a more polar aprotic solvent (e.g., dioxane, DMF); gentle heating. | |
| Major Debromination Byproduct | Unprotected N-H | Protect the azaindole nitrogen (Boc, SEM, or Tosyl are common choices).[5] |
| Base is too strong | Use a milder base such as Cs2CO3 or K3PO4. | |
| Homo-coupling of Boronic Acid | Oxygen contamination | Thoroughly degas solvents; maintain a positive pressure of inert gas. |
| Hydrolysis of Boronic Acid | Prolonged reaction time at high temp. | Use fresh boronic acid or a pinacol ester equivalent; minimize reaction time. |
Guide 3: Characterization and Purity Assessment
Symptom: Ambiguous NMR data or broad peaks, making structural confirmation difficult.
Potential Issues & Solutions:
-
Tautomerism/Proton Exchange: The N-H proton can undergo exchange, which can lead to peak broadening, especially in protic solvents.
-
Solution: Acquiring the NMR spectrum in a non-protic solvent like DMSO-d6 can often provide sharper signals for the N-H proton. Running the spectrum at a lower temperature can also sometimes resolve broad peaks.
-
-
Paramagnetic Impurities: Trace amounts of residual palladium from a cross-coupling reaction can cause significant broadening of your NMR signals.
-
Solution: Purify the compound meticulously. Passing the material through a pad of silica gel or celite can help remove baseline impurities.[7] For stubborn cases, treatment with a metal scavenger or recrystallization may be necessary.
-
-
-
Solution: Compare your experimental data with published data for similar 7-azaindole structures.[11] Use 2D NMR techniques like COSY and HSQC to confirm proton-proton and proton-carbon correlations.
-
III. Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol provides a reliable method to protect the azaindole nitrogen, which is often a crucial step before performing cross-coupling reactions to prevent debromination.
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM (approx. 0.1 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.
IV. References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(3), 436-440. --INVALID-LINK--
-
Henderson, J. L., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 13(23), 6344–6347. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Preventing Debromination of 5-Bromoindole. BenchChem. --INVALID-LINK--
-
Cusabio. 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. --INVALID-LINK--
-
Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1. --INVALID-LINK--
-
Google Patents. (2018). Preparation method of 5-bromo-7-azaindole. CN109081840B. --INVALID-LINK--
-
Tumkevicius, S., et al. (2011). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 22(4), 238-244. --INVALID-LINK--
-
D. A. Griffiths, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1481-1489. --INVALID-LINK--
-
Sana, B., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1, 742861. --INVALID-LINK--
-
Sigma-Aldrich. NMR Chemical Shifts of Impurities. --INVALID-LINK--
-
Starha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. --INVALID-LINK--
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(3), 436–440. --INVALID-LINK--
-
Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. --INVALID-LINK--
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. --INVALID-LINK--
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. --INVALID-LINK--
-
Henderson, J. L., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 13(23), 6344-6347. --INVALID-LINK--
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. --INVALID-LINK--
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. --INVALID-LINK--
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. epfl.ch [epfl.ch]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. benchchem.com [benchchem.com]
- 6. cusabio.com [cusabio.com]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Novel 1H-pyrrolo[2,3-b]pyridine Derivatives and Established Clinical-Stage FGFR Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of FGFR in Oncology and the Quest for Selective Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing essential processes such as cell proliferation, differentiation, migration, and survival.[1][2] However, aberrant activation of this pathway, driven by gene amplifications, fusions, or activating mutations in the FGFR genes, is a well-documented oncogenic driver in a multitude of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[3][4] This has firmly established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention.
The pursuit of potent and selective FGFR inhibitors has yielded several successful clinical candidates, with some receiving regulatory approval for specific cancer indications.[5][6][7][8] These agents have demonstrated significant clinical benefit, yet the landscape of FGFR inhibition is continually evolving, with a drive to discover novel chemical scaffolds that may offer improved selectivity, overcome resistance mechanisms, and provide new therapeutic options.
This guide provides a comparative analysis of a promising new class of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, with a particular focus on the potential of derivatives like 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine , against established and clinically advanced FGFR inhibitors. We will delve into their mechanisms of action, in vitro potency, cellular efficacy, and the molecular interactions that govern their inhibitory activity.
The Emergence of 1H-pyrrolo[2,3-b]pyridine Derivatives as Novel FGFR Inhibitors
Recent research has highlighted the 1H-pyrrolo[2,3-b]pyridine core as a novel and potent scaffold for the design of FGFR inhibitors.[1][9] This scaffold has a low molecular weight and high ligand efficiency, making it an attractive starting point for medicinal chemistry efforts.[1] Structure-based drug design has led to the development of derivatives with significant pan-FGFR inhibitory activity.[1]
While specific experimental data for This compound is not yet widely published, a key study on 1H-pyrrolo[2,3-b]pyridine derivatives provides critical insights into the structure-activity relationship (SAR) of this class. The study identified a lead compound and demonstrated that modifications at the 5-position of the pyrrolo[2,3-b]pyridine ring can significantly enhance FGFR inhibitory potency.[1] For instance, the introduction of a trifluoromethyl group at this position led to a nearly 20-fold increase in activity against FGFR1 compared to the parent compound. This suggests that a bromo- and methyl-substituted derivative could also exhibit potent FGFR inhibition.
A representative compound from this class, designated as compound 4h in the aforementioned study, demonstrated impressive pan-FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively.[1][9] This positions the 1H-pyrrolo[2,3-b]pyridine scaffold as a highly promising platform for the development of next-generation FGFR inhibitors.
Comparative Analysis: In Vitro Potency and Selectivity
A critical evaluation of any new inhibitor involves a direct comparison of its in vitro potency and selectivity against established agents. The following table summarizes the reported IC50 values for key FGFR inhibitors across the four FGFR isoforms.
| Inhibitor Class | Representative Compound/Name | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Other Key Targets |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | 7[1][9] | 9[1][9] | 25[1][9] | 712[1][9] | - |
| Aminopyrimidine | Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | VEGFR2 |
| Pyridine | Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | VEGFR2, RET, KIT |
| Pyrido[2,3-d]pyrimidine | Infigratinib | 0.9 | 1.4 | 1 | 60 | VEGFR2, RET |
| Pyridine | Futibatinib | 3.9 | 1.3 | 1.6 | 8.3 | - |
| Quinazoline | AZD4547 | 0.2 | 2.5 | 1.8 | 165 | VEGFR2, KDR |
| Aminopyrimidine | Dovitinib | 8 | - | 9 | - | VEGFR1-3, PDGFR, c-Kit, FLT3 |
| Imidazo[1,2-b]pyridazine | Ponatinib | 2.2 | 2 | 18 | 8 | BCR-ABL, VEGFR, PDGFR, SRC |
Analysis of In Vitro Data:
-
The representative 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h) demonstrates potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, and low double-digit nanomolar inhibition of FGFR3.[1][9] Its activity against FGFR4 is significantly lower, suggesting a degree of selectivity within the FGFR family.
-
Pemigatinib and Infigratinib exhibit very potent, sub-nanomolar to low single-digit nanomolar inhibition across FGFR1, 2, and 3.
-
Erdafitinib and Futibatinib are also highly potent pan-FGFR inhibitors with low nanomolar IC50 values for all four isoforms.
-
AZD4547 shows excellent potency against FGFR1, 2, and 3, with less activity against FGFR4.
-
Dovitinib and Ponatinib are multi-kinase inhibitors with broader target profiles that include FGFRs.[1]
Mechanism of Action and Structural Insights
The inhibitory mechanism of the 1H-pyrrolo[2,3-b]pyridine class of compounds involves binding to the ATP-binding pocket of the FGFR kinase domain. Molecular docking studies of compound 4h with FGFR1 reveal key interactions:
-
The 1H-pyrrolo[2,3-b]pyridine core forms two crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone carbonyl of glutamic acid 562 (E562) and the amine group of alanine 564 (A564).[1]
-
A π-π stacking interaction occurs between the 3,5-dimethoxyphenyl group of the inhibitor and the phenylalanine 489 (F489) residue.[1]
-
This phenyl group also occupies a hydrophobic pocket and forms a hydrogen bond with aspartic acid 641 (D641).[1]
These interactions are characteristic of Type I kinase inhibitors, which bind to the active conformation of the kinase.
FGFR Signaling Pathway and Inhibitor Action
Caption: The FGFR signaling pathway and the mechanism of action of FGFR inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound against a specific FGFR kinase.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the FGFR kinase and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Cellular and In Vivo Efficacy
Beyond enzymatic assays, the true potential of an inhibitor is revealed in its ability to suppress cancer cell growth and tumor progression in vivo.
The 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, has demonstrated the ability to inhibit the proliferation of 4T1 breast cancer cells, induce apoptosis, and significantly inhibit cell migration and invasion in vitro.[1][9]
Established FGFR inhibitors have shown robust anti-tumor activity in various preclinical models and clinical trials:
-
Pemigatinib is approved for the treatment of cholangiocarcinoma with FGFR2 fusions or rearrangements.[2][5]
-
Erdafitinib is approved for urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[7]
-
Futibatinib is an irreversible inhibitor approved for previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements.[8]
-
Dovitinib has shown antitumor activity in FGFR-amplified breast cancer cell lines and xenograft models.[1]
-
Ponatinib , a multi-targeted inhibitor, has demonstrated activity in multiple cancer models with FGFR amplifications or mutations.[9]
Resistance Mechanisms: A Key Consideration
A significant challenge in targeted therapy is the development of acquired resistance. For FGFR inhibitors, common resistance mechanisms include:
-
Secondary mutations in the FGFR kinase domain: These mutations can interfere with drug binding. The "gatekeeper" mutation is a common site for such alterations.
-
Activation of bypass signaling pathways: Upregulation of alternative growth factor receptor pathways can compensate for FGFR inhibition.
The development of novel scaffolds like the 1H-pyrrolo[2,3-b]pyridines is crucial in the effort to overcome these resistance mechanisms. Irreversible inhibitors like futibatinib have also been developed to address resistance mediated by certain kinase domain mutations.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising new class of FGFR inhibitors with potent and selective activity demonstrated by early lead compounds. While further preclinical and clinical development is needed to fully characterize derivatives such as This compound , the initial data suggests that this chemical class can compete with and potentially offer advantages over established FGFR inhibitors.
The key differentiators for this and other emerging FGFR inhibitors will be their ability to:
-
Achieve superior selectivity to minimize off-target toxicities.
-
Overcome known and emerging mechanisms of clinical resistance.
-
Demonstrate a favorable pharmacokinetic and safety profile in patients.
Continued exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold and other novel chemical entities will be essential to expand the therapeutic arsenal against FGFR-driven cancers and improve patient outcomes.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist’s Comparative Guide to CDK8 Inhibitors: From the 1H-Pyrrolo[2,3-b]pyridine Scaffold to Clinical Candidates
Introduction: Targeting the Transcriptional Gatekeeper, CDK8
In the intricate landscape of cancer biology, Cyclin-Dependent Kinase 8 (CDK8) has emerged as a high-value therapeutic target. CDK8 is not a canonical cell cycle kinase; instead, it functions as a transcriptional regulator. As a subunit of the Mediator complex, CDK8 acts as a molecular bridge between transcription factors and RNA Polymerase II, thereby controlling the expression of genes critical for cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in numerous malignancies, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML), where it often functions as an oncogene by amplifying oncogenic signaling pathways like Wnt/β-catenin, STAT, and TGF-β.[3][4][5]
The development of small-molecule inhibitors against CDK8 and its close paralog, CDK19, offers a promising strategy to reprogram the transcriptional landscape of cancer cells, suppress tumor growth, and potentially overcome drug resistance.[6][7][8] This guide provides a comparative analysis of CDK8 inhibitors, beginning with the foundational 1H-pyrrolo[2,3-b]pyridine scaffold—the chemical family to which molecules like 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine belong—and extending to a broader comparison with other prominent inhibitors in various stages of development.
The 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: A Privileged Structure for CDK8 Inhibition
The compound this compound is best understood not as an active inhibitor itself, but as a key structural motif or building block for more complex and potent therapeutic agents.[9][10] The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure is adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, providing a strong anchoring point for inhibitors.
Recent research has successfully leveraged this scaffold to create highly potent and selective CDK8 inhibitors. For instance, a novel 1H-pyrrolo[2,3-b]pyridine derivative was recently identified as a potent Type II CDK8 inhibitor with an IC50 value of 48.6 nM.[11][12] This compound demonstrated significant anti-tumor activity in colorectal cancer xenograft models by downregulating the WNT/β-catenin signaling pathway.[11] The success of this scaffold underscores a key principle in modern drug design: starting with a validated core and systematically modifying its peripheral chemical groups to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Leading CDK8 Inhibitors
While the 1H-pyrrolo[2,3-b]pyridine scaffold has yielded potent research compounds, the clinical and preclinical landscape features a variety of chemical classes. Here, we compare several notable CDK8 inhibitors based on their mechanism, potency, selectivity, and developmental stage.
| Inhibitor | Chemical Class/Core Scaffold | CDK8 IC50 | Selectivity Profile | Development Stage | Key References |
| RVU120 (SEL120) | Pyrazolopyrimidine | ~1-10 nM (Potent) | High selectivity for CDK8/19 | Phase I/II Clinical Trials (AML, MDS, Solid Tumors) | [6][13][14] |
| BI-1347 | Not specified | 1.4 nM | Highly selective for CDK8/19 (>300-fold vs other kinases) | Preclinical | [15][16] |
| Senexin B | Pyridinyl-thiazole derivative | ~100-200 nM | Selective for CDK8/19 | Entered Clinical Trials (Breast Cancer) | [2][15] |
| Compound 22 | 1H-Pyrrolo[2,3-b]pyridine derivative | 48.6 nM | Potent Type II inhibitor | Preclinical (Colorectal Cancer) | [11][12] |
| Cortistatin A | Natural Steroidal Alkaloid | 15 nM | Exceptionally selective for CDK8/19 | Preclinical | [13][17] |
| BCD-115 | Not specified | Potent | Selective for CDK8/19 | Clinical Trials | [6][13] |
RVU120 (SEL120): Currently one of the most advanced CDK8 inhibitors, RVU120 has shown promising early signals of anti-leukemic activity in Phase I studies for AML and MDS.[6] Its development highlights the therapeutic potential of targeting CDK8 in hematological malignancies.[13][14]
BI-1347: This compound exemplifies high potency and exquisite selectivity.[16] Preclinical studies have shown that BI-1347 can enhance the efficacy of MEK inhibitors in RAS-mutant neuroblastoma and promote anti-tumor immunity by modulating STAT1 phosphorylation in natural killer (NK) cells.[15][18]
Senexin B: As one of the earlier selective CDK8/19 inhibitors to enter clinical trials, Senexin B has been investigated in combination with endocrine therapies for ER-positive breast cancer, demonstrating the broad applicability of CDK8 inhibition across different cancer types.[2][15]
Compound 22 (from J. Med. Chem.): This potent 1H-pyrrolo[2,3-b]pyridine derivative is a Type II inhibitor, meaning it binds to the inactive (DFG-out) conformation of the kinase.[11][12] This binding mode can offer superior selectivity compared to Type I inhibitors that target the more conserved active conformation.[19] Its efficacy in colorectal cancer models validates the therapeutic potential of its parent scaffold.[11]
Signaling Pathways and Experimental Workflows
The CDK8 Signaling Axis
CDK8 exerts its influence by phosphorylating a range of downstream targets, including transcription factors (STAT1, SMADs), Mediator complex subunits, and the C-terminal domain of RNA Polymerase II.[7][15][20] This phosphorylation can either activate or repress gene transcription in a context-dependent manner.[3]
Caption: The CDK8 signaling pathway integrates upstream signals to regulate oncogenic transcription.
Methodological Deep Dive: Key Experimental Protocols
An accurate assessment of a CDK8 inhibitor requires robust and reproducible experimental methods. The causality behind these protocols is to move from a simple biochemical validation of enzyme inhibition to a more complex cellular context that confirms on-target activity.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescent ADP-Glo™ Format)
This assay directly measures the enzymatic activity of CDK8 and its inhibition by a test compound. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.[20]
Principle: The assay is performed in two steps. First, the kinase reaction occurs, where CDK8 phosphorylates a substrate, converting ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the test inhibitor (e.g., this compound-derived compound) and a positive control inhibitor (e.g., RVU120) in DMSO, followed by dilution in reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test inhibitor dilution.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing recombinant human CDK8/Cyclin C enzyme and a suitable substrate (e.g., a generic peptide substrate) to each well.
-
Initiation: Initiate the reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for CDK8). Include "no enzyme" wells as a negative control and "vehicle only" (DMSO) wells as a positive activity control.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate at room temperature for 40 minutes.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the plate on a luminometer.
-
Analysis: Calculate the percent inhibition relative to the vehicle control and plot the results against inhibitor concentration to determine the IC50 value.
Self-Validation System: The inclusion of positive (vehicle) and negative (no enzyme) controls ensures that the observed signal is enzyme-dependent. A known reference inhibitor validates the assay's sensitivity and reproducibility.
Experimental Workflow Diagram
Caption: Workflow for an in vitro luminescent kinase assay to determine inhibitor potency.
Conclusion and Future Outlook
The journey from a simple chemical scaffold like 1H-pyrrolo[2,3-b]pyridine to a clinical candidate like RVU120 is a testament to the power of rational drug design. While this compound itself is a starting point, the derivatives it inspires are proving to be highly effective at targeting the transcriptional machinery of cancer cells. The field is rapidly evolving, with a focus on developing inhibitors with superior selectivity to minimize off-target toxicities, which may have plagued some earlier compounds.[6][21][22]
Future directions will likely involve the use of CDK8/19 inhibitors in combination therapies, as preclinical data strongly suggest synergistic effects with MEK inhibitors, EGFR inhibitors, and immunotherapies.[7][15][23] The ability of these molecules to reprogram the transcriptional state of a tumor cell makes them uniquely suited to overcoming adaptive resistance. As our understanding of CDK8's context-dependent roles deepens, we can anticipate the development of more personalized therapeutic strategies, ultimately improving outcomes for patients with a wide range of cancers.[6]
References
- 1. What are CDK8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 9. 1150617-52-9|this compound|BLD Pharm [bldpharm.com]
- 10. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 11. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 16. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biorxiv.org [biorxiv.org]
- 22. biorxiv.org [biorxiv.org]
- 23. pnas.org [pnas.org]
A Researcher's Guide to 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: Validation and Comparative Analysis as an FGFR Inhibitor
Abstract
This guide provides a comprehensive technical evaluation of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound built upon the therapeutically significant 7-azaindole scaffold. We delve into its mechanism of action as a putative Fibroblast Growth Factor Receptor (FGFR) inhibitor, present detailed protocols for its experimental validation, and conduct an objective comparison with established research tools targeting the same pathway. This document is intended for researchers in oncology, cell biology, and drug discovery, offering the foundational data and methodologies required to critically assess and utilize this compound in a laboratory setting.
Introduction: The Potential of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to the native indole nucleus, combined with an additional nitrogen atom that can serve as a hydrogen bond acceptor, provides a unique framework for designing potent and selective enzyme inhibitors.[1] The clinical success of drugs like Vemurafenib and Pexidartinib, which are built on this core, has validated its therapeutic potential.[1]
This compound is a specific derivative of this scaffold. The strategic placement of a bromine atom at the 5-position offers a valuable handle for synthetic elaboration via palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] The methyl group at the 4-position further modulates the molecule's electronic and steric properties.[1] Emerging research has highlighted the potential of substituted 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, positioning this compound as a valuable tool for investigating aberrant cell signaling in cancer.[1][2]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in experimental settings, from storage and solubilization to its application in biological assays.
| Property | Value | Source |
| CAS Number | 1150617-52-9 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Solid, brown coloration | [1] |
| SMILES | CC1=C(Br)C=NC2=C1C=CN2 | [3] |
| Storage | Sealed in dry, 2-8°C | [4] |
Mechanism of Action: Targeting the FGFR Signaling Pathway
The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) that play critical roles in regulating cell proliferation, differentiation, migration, and survival.[2] Upon binding with their cognate fibroblast growth factor (FGF) ligands, these receptors dimerize and undergo autophosphorylation, triggering the activation of major downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[2][5] Genetic aberrations such as gene amplification, mutations, or fusions can lead to constitutive activation of FGFR signaling, a key driver in the progression of various cancers.[2][6]
This compound and its analogs are hypothesized to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the kinase domain of the FGFR, preventing receptor phosphorylation and thereby blocking the initiation of downstream signaling events that promote cancer cell growth and survival.[1]
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Protocols for Experimental Validation
To validate this compound as a reliable research tool, a series of well-controlled experiments are necessary. The following protocols provide a framework for assessing its potency and cellular effects.
Experimental Workflow: From Target Potency to Cellular Effect
The validation process should follow a logical progression from direct target engagement to the assessment of the compound's effect in a relevant cellular context. This ensures that the observed cellular phenotype is a direct result of on-target activity.
Figure 2: A logical workflow for the validation of a kinase inhibitor research tool.
Protocol 1: In Vitro Kinase Assay (Determination of IC₅₀)
Objective: To determine the concentration of the compound required to inhibit 50% of the enzymatic activity of a specific FGFR isoform.
Rationale: This is the primary assay to quantify the direct potency of the inhibitor against its purified target kinase, independent of cellular factors like membrane permeability or efflux pumps.
Materials:
-
Recombinant human FGFR1 (or other isoforms) kinase.
-
ATP and appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (or similar technology that measures kinase activity).
-
384-well assay plates.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer, typically starting from 10 µM down to low nM concentrations. Include a DMSO-only control.
-
Reaction Setup: To each well of a 384-well plate, add the diluted compound, the FGFR kinase, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Proliferation Assay
Objective: To assess the effect of the compound on the proliferation of cancer cells that are dependent on FGFR signaling.
Rationale: This assay validates that the compound can access its target in a cellular environment and exert a biological effect. The choice of cell line is critical; an ideal model would be a cancer cell line with a known FGFR amplification or mutation (e.g., breast cancer 4T1 cells).[7]
Materials:
-
FGFR-dependent cancer cell line (e.g., 4T1).
-
Appropriate cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment:
-
For MTT: Add MTT reagent to each well and incubate. Solubilize the resulting formazan crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent directly to the wells, incubate to lyse cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).
Comparative Analysis with Alternative FGFR Inhibitors
No research tool should be used in isolation. An objective comparison against established alternatives is crucial for interpreting results and selecting the best compound for a specific experimental question. Here, we compare the 1H-pyrrolo[2,3-b]pyridine scaffold with two other well-characterized, structurally distinct FGFR inhibitors.
-
AZD4547: A potent, selective, orally available FGFR1-3 inhibitor that has been extensively evaluated in clinical trials.
-
PD173074: A classic, ATP-competitive pan-FGFR inhibitor widely used as a standard tool in preclinical research.
| Compound | Scaffold | Target Profile | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Key Features |
| 1H-pyrrolo[2,3-b]pyridine Derivative (4h) | 7-Azaindole | Pan-FGFR | 7 | 9 | 25 | High ligand efficiency; novel scaffold with potential for further optimization.[2][6] |
| AZD4547 | Pyrazolo[3,4-d]pyrimidine | FGFR1/2/3 selective | 0.2 | 2.5 | 1.8 | Clinically relevant; potent and selective against FGFR1-3 vs FGFR4. |
| PD173074 | Pyrido[2,3-d]pyrimidine | Pan-FGFR/VEGFR2 | ~25 | ~25 | ~25 | Well-established research tool; also inhibits VEGFR2. |
Discussion:
-
The 1H-pyrrolo[2,3-b]pyridine scaffold demonstrates high potency, with optimized derivatives showing single-digit nanomolar activity against FGFR1 and FGFR2.[2][6] Its novelty makes it an excellent tool for exploring new chemical space and potentially overcoming resistance mechanisms associated with other inhibitor classes. The bromo-substitution on the title compound makes it a versatile starting point for medicinal chemistry efforts.[1]
-
AZD4547 represents a more mature chemical series with extensive clinical validation. Its high potency and selectivity for FGFR1-3 make it a suitable positive control for studies focused on these specific isoforms.
-
PD173074 is a valuable, albeit less selective, tool. Its activity against VEGFR2 must be considered when interpreting results, as observed phenotypes may not be solely due to FGFR inhibition. It is a good choice for initial studies or when a pan-FGFR inhibitor is desired.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Potency in Kinase Assay | Compound precipitation; incorrect ATP concentration. | Verify compound solubility in assay buffer. Ensure ATP concentration is at or near the Km for the enzyme. |
| Poor Cellular Activity Despite High Biochemical Potency | Low cell permeability; active efflux by transporters (e.g., P-gp); compound instability in media. | Use a cell permeability assay (e.g., PAMPA). Test in the presence of efflux pump inhibitors. Assess compound stability in culture media over time using LC-MS. |
| Inconsistent Results | Poor compound solubility; degradation of compound stock. | Always prepare fresh dilutions from a DMSO stock for each experiment. Sonicate if necessary to ensure complete dissolution. Store stock solutions at -20°C or -80°C. |
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. 1150617-52-9|this compound|BLD Pharm [bldpharm.com]
- 5. Buy 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 [smolecule.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
In vitro vs in vivo efficacy of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
An objective comparison of the in vitro and in vivo efficacy of a specific chemical entity is critical for researchers in drug discovery and development. This guide focuses on the therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold, with a particular focus on how substitutions, such as those in 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, contribute to biological activity. While specific efficacy data for this compound is not extensively available in peer-reviewed literature, it is recognized as a key intermediate in synthesizing more complex, biologically active molecules[1][2][3]. This guide will, therefore, compare the efficacy of several notable 1H-pyrrolo[2,3-b]pyridine derivatives for which substantial in vitro and in vivo data have been published, providing a broader context for the importance of this chemical class.
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is considered a "privileged scaffold" in medicinal chemistry. Its structure is amenable to chemical modifications at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties towards a diverse range of biological targets[4]. Derivatives have shown promise in oncology, neurodegenerative diseases, and inflammatory conditions[5][6][7].
I. Targeting Fibroblast Growth Factor Receptors (FGFR) in Oncology
Abnormal activation of the FGFR signaling pathway is a key driver in the progression of various cancers, making it an attractive target for therapeutic intervention[5][8]. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.
In Vitro Efficacy
The primary measure of in vitro potency for enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit the activity of a target enzyme by 50%.
One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with strong activity against FGFR1, 2, and 3. Among these, a compound designated 4h was identified as a particularly potent inhibitor[5][8].
| Compound | Target | IC50 (nM) | Cell Line | Activity |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Inhibited proliferation, induced apoptosis, inhibited migration and invasion[5][8] |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 |
The data clearly indicates that compound 4h is a highly potent and selective inhibitor of FGFR1 and FGFR2, with slightly less potency against FGFR3 and significantly lower activity against FGFR4. Its effects on the 4T1 breast cancer cell line demonstrate that this enzymatic inhibition translates into meaningful anti-cancer activity at the cellular level[5][8].
FGFR Signaling Pathway
The diagram below illustrates the FGFR signaling cascade and the point of intervention for inhibitors like the 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: FGFR pathway showing inhibition by pyrrolo[2,3-b]pyridine derivatives.
II. Targeting Ataxia Telangiectasia Mutated (ATM) Kinase
ATM kinase is a critical regulator of the DNA damage response (DDR). Inhibiting ATM can sensitize cancer cells to the effects of chemotherapy, representing a promising combination therapy strategy[9][10].
In Vitro vs. In Vivo Efficacy
A study focused on developing highly selective ATM inhibitors from the 1H-pyrrolo[2,3-b]pyridine class identified compound 25a as a lead candidate. This compound was evaluated for its ability to potentiate the effects of irinotecan, a standard chemotherapy agent[10].
| Study Type | Metric | Compound | Result |
| In Vitro | Kinase Selectivity | 25a | >700-fold selective for ATM over other PIKK family members[10] |
| In Vivo | Oral Bioavailability (mice) | 25a | 147.6%[10] |
| In Vivo | Tumor Growth Inhibition (TGI) | 25a + Irinotecan | 79.3% (HCT116 xenograft)[10] |
| 95.4% (SW620 xenograft)[10] |
The remarkable oral bioavailability of 25a is a critical feature for an effective drug, facilitating its translation from laboratory models to clinical use. The in vivo data from mouse xenograft models powerfully demonstrates a synergistic effect, where 25a significantly enhances the anti-tumor activity of irinotecan[10].
Experimental Workflow: Murine Xenograft Model
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a drug candidate in a tumor xenograft model.
Caption: Standard workflow for a murine tumor xenograft efficacy study.
III. Comparison with Alternative Scaffolds and Standard of Care
A crucial aspect of drug development is benchmarking new compounds against existing therapies. A study on 5-bromo-7-azaindolin-2-one derivatives, which share the pyrrolo[2,3-b]pyridine core, compared their cytotoxic activity against Sunitinib, an FDA-approved multi-kinase inhibitor[11].
| Compound | Cell Line | IC50 (µM) | Sunitinib IC50 (µM) | Fold Improvement vs. Sunitinib |
| 23c | A549 (Lung) | 3.103 | 29.257 | 9.4x[11] |
| 23d | Skov-3 (Ovarian) | 3.721 | 31.594 (HepG2) | 8.6x (vs. HepG2)[11] |
| 23p | HepG2 (Liver) | 2.357 | 31.594 | 13.4x[11] |
| A549 (Lung) | ~2.8 | 49.036 | ~17.5x[11] | |
| Skov-3 (Ovarian) | ~3.0 | 31.594 (HepG2) | ~10.5x (vs. HepG2)[11] |
Note: Direct comparison for Skov-3 was not provided for Sunitinib in the abstract; the closest available value for HepG2 was used for a directional estimate.
These results are compelling, showing that novel derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold can be significantly more potent than an established anti-cancer drug in in vitro cell-based assays[11].
IV. Methodologies and Protocols
Standard Protocol: In Vitro Kinase Assay (e.g., FGFR)
-
Objective: To determine the IC50 of a test compound against a specific kinase.
-
Materials: Recombinant human FGFR1 kinase, ATP, substrate peptide (e.g., Poly(E,Y)4:1), test compound (e.g., 4h), kinase buffer, detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add kinase buffer, the test compound dilution, and recombinant FGFR1 enzyme.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent.
-
Causality: The amount of ADP produced is directly proportional to the kinase activity. An effective inhibitor will reduce the amount of ADP generated.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
-
Self-Validation: The protocol must include positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly.
Standard Protocol: Cell Proliferation (MTS/MTT) Assay
-
Objective: To measure the effect of a test compound on the proliferation of a cancer cell line.
-
Materials: Cancer cell line (e.g., A549), complete culture medium, test compound, MTS or MTT reagent, 96-well plates.
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Causality: Viable, metabolically active cells will convert the MTS/MTT reagent into a colored formazan product. The amount of color is proportional to the number of living cells.
-
Add the MTS/MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
-
Self-Validation: The assay includes untreated cells (100% growth) and wells with no cells (background) to validate the results.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and highly valuable core structure in modern drug discovery. While direct efficacy data for this compound is limited, its utility as a chemical building block is evident from the potent and selective derivatives that have been developed. The examples discussed highlight the successful application of this scaffold in creating inhibitors for diverse targets like FGFR and ATM kinases. The substantial in vitro potency of these derivatives often translates to significant in vivo efficacy, with some compounds demonstrating clear advantages over standard-of-care agents in preclinical models. The continued exploration of substitutions on this privileged scaffold holds considerable promise for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. achmem.com [achmem.com]
- 3. 1150617-52-9|this compound|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Cross-Reactivity of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
For drug development professionals and researchers, understanding the selectivity of a novel compound is paramount. This guide provides a comprehensive framework for characterizing the cross-reactivity of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound built upon the privileged 7-azaindole scaffold. The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP.[1][2][3][4][5] Consequently, any derivative of this scaffold warrants a thorough investigation of its kinome-wide selectivity to anticipate both therapeutic potential and potential off-target liabilities.[6][7][8][9]
This guide will not simply present a pre-existing selectivity profile, but rather, will empower researchers to generate this critical data themselves. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative literature.
The Imperative of Selectivity Profiling
The term "cross-reactivity" refers to a compound's ability to bind to targets other than its intended primary target. In the context of kinase inhibitors, which often target the highly conserved ATP binding site, off-target binding is a common phenomenon.[6][9] This polypharmacology can be a double-edged sword: it may lead to desirable synergistic effects or unforeseen toxicities.[7][8][9] Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a critical step in preclinical development.
For this compound, its structural alerts—the 7-azaindole core—suggest a high probability of interaction with multiple kinases. The bromine and methyl substitutions at the 5- and 4-positions, respectively, will modulate this inherent activity, but the extent of this modulation must be determined empirically.
A Tiered Approach to Cross-Reactivity Profiling
A cost- and labor-effective strategy for assessing cross-reactivity involves a tiered approach, moving from broad, low-resolution screening to high-resolution, cell-based validation.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Kinome Screening
The initial step is to screen this compound against a large panel of kinases at a single, high concentration (e.g., 1 or 10 µM).[10] This provides a global view of the compound's inhibitory landscape and identifies a "hit list" of potential off-targets. Several commercial services offer such screening panels, often covering over 300-400 kinases.[][12][13][14]
Key Experimental Platforms:
-
Radiometric Assays: The "gold standard" for kinase activity measurement, these assays directly quantify the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) onto a substrate.[8][15]
-
Fluorescence/Luminescence-Based Assays: These methods, such as TR-FRET or ADP-Glo™, offer higher throughput and avoid the complexities of handling radioactivity.[13][16] The ADP-Glo™ assay, for example, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13]
Data Interpretation: The output is typically presented as percent inhibition relative to a control. A common threshold for identifying a "hit" is >70-80% inhibition.[10]
Tier 2: Quantitative Affinity and Potency Determination
For the "hits" identified in Tier 1, the next step is to determine their binding affinity (Kd) or inhibitory potency (IC₅₀) through dose-response experiments.[10] This quantitative data allows for the ranking of off-targets and provides a more nuanced understanding of the compound's selectivity.
Protocol 1: Competitive Binding Assay
Competitive binding assays are a powerful method to directly measure the binding of an inhibitor to a kinase, independent of enzymatic activity.[17] These assays typically involve a known, tagged ligand (probe) that binds to the kinase's ATP pocket and measuring the displacement of this probe by the test compound.[15][18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the recombinant kinase and the competitive probe (e.g., a fluorescently labeled, broad-spectrum kinase inhibitor) in the assay buffer.
-
-
Assay Plate Setup:
-
Create a serial dilution of the test compound in the assay plate. Include positive controls (probe alone) and negative controls (buffer alone).
-
-
Incubation:
-
Add the kinase to the wells containing the test compound and incubate for a defined period to allow for binding.
-
Add the competitive probe to all wells and incubate to reach binding equilibrium.
-
-
Detection:
-
Measure the signal (e.g., fluorescence polarization or TR-FRET) which is proportional to the amount of probe bound to the kinase.[16]
-
-
Data Analysis:
-
Plot the signal as a function of the test compound concentration and fit the data to a suitable binding model to determine the Kd or IC₅₀ value.
-
Caption: Workflow for a competitive binding assay.
Tier 3: Cellular Target Engagement Validation
Biochemical assays, while essential, do not fully recapitulate the complex environment inside a living cell.[19] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a physiological context.[20][21][22][23]
The principle behind CETSA is that ligand binding stabilizes a target protein, resulting in an increase in its melting temperature.[21][22][24]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to an appropriate density and treat with either vehicle (e.g., DMSO) or varying concentrations of this compound for a specified time.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes). This step is critical for denaturing and precipitating unbound proteins.[21]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[22]
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Data Synthesis and Comparison
The culmination of this tiered approach is a comprehensive cross-reactivity profile. The data should be summarized in a clear, comparative format.
Table 1: Example Cross-Reactivity Profile for this compound
| Target Kinase | Tier 1: % Inhibition @ 10 µM | Tier 2: Binding Affinity (Kd, nM) | Tier 3: CETSA Thermal Shift (ΔTm, °C) |
| Primary Target | 98% | 15 | +5.2 |
| Off-Target A | 92% | 150 | +2.1 |
| Off-Target B | 85% | 800 | +0.5 |
| Off-Target C | 75% | >10,000 | No significant shift |
| Non-Target D | 12% | Not Determined | Not Determined |
Comparison with Alternatives:
The selectivity of this compound should be benchmarked against other known inhibitors targeting the same primary kinase. For instance, if the primary target is a member of the CDK family, its profile could be compared to established CDK inhibitors that also feature a 7-azaindole scaffold.[1] This comparative analysis provides crucial context for its potential advantages or disadvantages in terms of selectivity. A compound with a wider window between its on-target potency and off-target effects is generally preferred.
Conclusion
Characterizing the cross-reactivity of a novel compound like this compound is a multi-faceted process that requires a logical, tiered experimental approach. By moving from broad biochemical screening to quantitative affinity determination and finally to cell-based target engagement validation, researchers can build a robust and reliable selectivity profile. This data is indispensable for making informed decisions in the drug discovery pipeline, ultimately paving the way for the development of safer and more effective therapeutics. The methodologies outlined in this guide provide a validated roadmap for this critical endeavor.
References
- 1. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. CETSA [cetsa.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for benchmarking the novel compound 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine against established drugs. As a derivative of the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, which is a core component of numerous kinase inhibitors, this compound presents a promising avenue for therapeutic innovation.[1][2][3][4][5][6][7][8][9][10][11] Our objective is to furnish researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate its potential, particularly in the context of oncology.
The pyrrolo[2,3-b]pyridine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, and is consequently found in many ATP-competitive kinase inhibitors.[4] Various derivatives have demonstrated potent inhibitory activity against a spectrum of kinases implicated in tumorigenesis, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Cyclin-Dependent Kinases (CDKs).[1][2][6][10] Preliminary evidence suggests that this compound may act as an inhibitor of FGFRs and potentially as a phosphodiesterase 4B (PDE4B) inhibitor, positioning it as a compelling candidate for anticancer drug development.[12][13]
This guide will delineate a head-to-head comparison against established inhibitors of these targets, providing detailed experimental protocols and data visualization frameworks to facilitate a thorough and objective assessment.
The Candidate: this compound
The core of our investigation is this compound. Its structure, featuring the pyrrolo[2,3-b]pyridine core, suggests a likely mechanism of action involving interference with ATP-binding sites of key cellular kinases. The bromine and methyl substitutions on the core ring system are anticipated to modulate its potency, selectivity, and pharmacokinetic properties.
The Benchmarks: Established Kinase Inhibitors
To contextualize the performance of our candidate compound, we will benchmark it against well-characterized drugs with proven clinical efficacy.
-
For FGFR Inhibition: Pemigatinib
-
Mechanism of Action: A potent, selective, oral inhibitor of FGFR isoforms 1, 2, and 3. It functions by blocking the phosphorylation of FGFR, thereby inhibiting downstream signaling pathways.
-
-
For VEGFR Inhibition: Sorafenib
-
Mechanism of Action: A multi-kinase inhibitor that targets VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and RAF kinases. By inhibiting these targets, Sorafenib disrupts tumor angiogenesis and proliferation.
-
-
For Pan-Kinase Profiling: Staurosporine
-
Mechanism of Action: A broad-spectrum protein kinase inhibitor. While not a therapeutic agent due to its lack of selectivity, it serves as an essential positive control in kinase inhibition assays to validate assay performance.
-
Experimental Workflow: A Phased Approach to Benchmarking
A rigorous benchmarking strategy necessitates a multi-tiered experimental approach, progressing from in vitro biochemical assays to cell-based functional assays and finally to in vivo models.
Caption: A phased experimental workflow for benchmarking novel kinase inhibitors.
Phase 1: In Vitro Biochemical Assays
The initial phase focuses on the direct interaction between the compound and its putative kinase targets.
Protocol 1: Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFRs and VEGFRs.
-
Methodology:
-
Prepare a serial dilution of the test compound, benchmark drugs (Pemigatinib, Sorafenib), and a positive control (Staurosporine).
-
In a 384-well plate, combine the recombinant human kinase (e.g., FGFR1, VEGFR2), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP.
-
Add the diluted compounds to the reaction mixture.
-
Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).
-
Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Kinome-wide Selectivity Profiling
-
Objective: To assess the selectivity of this compound across a broad panel of human kinases.
-
Methodology:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™).
-
The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
The results are reported as the percentage of inhibition for each kinase.
-
This data is crucial for identifying potential off-target effects and understanding the compound's overall selectivity profile.
-
Phase 2: Cell-Based Functional Assays
This phase evaluates the compound's activity in a more physiologically relevant context.
Protocol 3: Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines with known dependencies on FGFR or VEGFR signaling.
-
Methodology:
-
Select appropriate cancer cell lines (e.g., SNU-16 gastric cancer cells with FGFR2 amplification, or HUVEC cells for angiogenesis).
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and benchmark drugs.
-
Incubate for 72 hours.
-
Measure cell viability using a suitable method, such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Protocol 4: Target Phosphorylation Assay
-
Objective: To confirm that the compound inhibits the phosphorylation of its intended target and downstream signaling proteins within the cell.
-
Methodology:
-
Treat the selected cell lines with the test compound at various concentrations for a short period (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform Western blotting using antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-FGFR, total FGFR) and key downstream effectors (e.g., p-ERK, total ERK).[13]
-
Alternatively, use a quantitative method like an ELISA-based assay.
-
Data Presentation and Interpretation
For a clear and concise comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Kinase Inhibition
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | VEGFR2 IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Pemigatinib | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Sorafenib | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Staurosporine | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Cellular Anti-proliferative Activity
| Compound | SNU-16 GI50 (nM) | HUVEC GI50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Pemigatinib | Literature/Experimental Value | Literature/Experimental Value |
| Sorafenib | Literature/Experimental Value | Literature/Experimental Value |
Mechanistic Insights through Signaling Pathway Analysis
Visualizing the targeted signaling pathways is crucial for understanding the compound's mechanism of action.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking this compound. By generating robust comparative data against established drugs, researchers can make informed decisions about the compound's therapeutic potential. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological properties, as well as its efficacy in in vivo cancer models. The versatility of the pyrrolo[2,3-b]pyridine scaffold suggests that even if the primary targets are not viable, the data generated can guide the synthesis of more potent and selective analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buy 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Buy 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 [smolecule.com]
Navigating the Synthesis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to Reproducible Experimental Outcomes
For the discerning researcher, scientist, or drug development professional, the synthesis of novel heterocyclic compounds is a foundational pillar of innovation. Among these, 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a key scaffold in medicinal chemistry. This guide provides an in-depth, objective comparison of synthetic strategies for this molecule, moving beyond a mere recitation of steps to dissect the underlying chemistry and furnish the insights necessary for achieving reproducible results.
The 7-azaindole core is a prevalent motif in a multitude of biologically active compounds, prized for its ability to act as a bioisostere of indole and to participate in crucial hydrogen bonding interactions with biological targets. The specific substitution pattern of a bromine atom at the 5-position and a methyl group at the 4-position endows this compound with a unique electronic and steric profile, making it a valuable building block for the development of novel therapeutics. However, the path to its synthesis is not without its challenges, and reproducibility can be a significant hurdle. This guide will illuminate the critical parameters and potential pitfalls to ensure consistent and reliable experimental outcomes.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to substituted 7-azaindoles have been reported, primarily revolving around the construction of the fused pyrrole ring onto a pre-functionalized pyridine core. Here, we will compare two prominent strategies that can be adapted for the synthesis of this compound.
Strategy 1: Multi-step Synthesis via a Substituted Pyridine
This widely employed approach involves the sequential construction of the pyrrolo[2,3-b]pyridine skeleton from a suitably substituted pyridine precursor. The key steps typically involve the introduction of functional groups that can be cyclized to form the pyrrole ring.
Strategy 2: Direct Functionalization of a Pre-formed 7-Azaindole Core
An alternative approach involves the direct functionalization of a pre-existing 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. This strategy relies on the regioselective introduction of a bromine atom at the 5-position.
To facilitate a clear comparison, the following table summarizes the key aspects of these two strategies:
| Feature | Strategy 1: Multi-step Synthesis | Strategy 2: Direct Bromination |
| Starting Materials | Readily available substituted pyridines | 4-methyl-1H-pyrrolo[2,3-b]pyridine |
| Number of Steps | Typically 3-5 steps | 1-2 steps |
| Key Reactions | Nitration, reduction, cyclization | Electrophilic bromination |
| Potential Challenges | Regiocontrol in early steps, harsh reaction conditions, potential for side products | Regioselectivity of bromination, potential for over-bromination |
| Overall Yield | Variable, dependent on optimization of each step | Can be high if regioselectivity is well-controlled |
Visualizing the Synthetic Pathways
To further elucidate the compared synthetic strategies, the following diagrams illustrate the conceptual workflows.
Caption: Workflow for Strategy 1: Multi-step Synthesis.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis and experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1150617-52-9), a halogenated heterocyclic compound frequently utilized in medicinal chemistry and materials science. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
Immediate Safety and Hazard Assessment
This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the first step in ensuring safe handling and disposal.
Hazard Identification:
| Property | Value | Reference |
| CAS Number | 1150617-52-9 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| GHS Pictogram | Irritant | [1] |
| Signal Word | Warning | [1] |
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound, including during disposal.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Use chemically resistant gloves (e.g., nitrile, neoprene).[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is essential.[2]
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. The recommended and most compliant method of disposal is through a licensed environmental waste management company, typically involving high-temperature incineration.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the source is paramount to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container:
-
Utilize a dedicated, properly labeled hazardous waste container for this compound and any materials grossly contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves).
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.
-
-
Labeling:
-
The label must clearly state "Hazardous Waste."
-
Identify the contents: "this compound".
-
Include the appropriate hazard pictograms (e.g., irritant).
-
Indicate the accumulation start date.
-
-
Incompatible Materials:
-
Store the waste container away from strong oxidizing agents and strong acids to prevent potentially violent reactions.
-
Step 2: Spill Management and Decontamination
In the event of a spill, prompt and safe cleanup is crucial.
-
Small Spills:
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Use an inert absorbent material for any dissolved spills.
-
Place all contaminated materials into the designated hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
-
Decontamination:
-
Wipe down the contaminated area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth.
-
Place the contaminated cloth in the hazardous waste container.
-
Step 3: Storage and Final Disposal
-
Temporary Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.
-
This area should be secure and have secondary containment.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Ensure all paperwork and labeling are complete and accurate according to local, state, and federal regulations.
-
Decision-Making Diagram for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context: EPA Hazardous Waste Codes
While a specific waste code for this compound may not be explicitly listed, its chemical properties and the nature of the waste stream will determine its classification. As a pyridine derivative, if it is a constituent in a spent solvent mixture, it could fall under the EPA hazardous waste code F005 .[3][4] More broadly, as a toxic chemical waste, it must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations. Always consult with your institution's EHS department for the precise waste codes applicable in your location.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By following these procedural guidelines, researchers and scientists can ensure the safety of themselves and their colleagues, protect the environment, and maintain full compliance with all relevant regulations. This commitment to the entire lifecycle of a chemical is a hallmark of a robust and ethical research enterprise.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
